molecular formula C6H4BrNS B1269735 2-(5-Bromothiophen-2-yl)acetonitrile CAS No. 71637-37-1

2-(5-Bromothiophen-2-yl)acetonitrile

Cat. No.: B1269735
CAS No.: 71637-37-1
M. Wt: 202.07 g/mol
InChI Key: ZFTILCZVZSZDLI-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)acetonitrile is a useful research compound. Its molecular formula is C6H4BrNS and its molecular weight is 202.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTILCZVZSZDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355992
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71637-37-1
Record name 2-(5-bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(5-Bromothiophen-2-yl)acetonitrile" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with a bromine atom and an acetonitrile group, offers two reactive sites for diverse chemical modifications. This functionalization allows for its incorporation into a wide array of complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is commercially available and typically supplied as a solid or liquid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 71637-37-1[2][3]
Molecular Formula C₆H₄BrNS[2][3]
Molecular Weight 202.07 g/mol [2][3]
Physical Form Solid or liquid[1]
Boiling Point 285.2 ± 25.0 °C (Predicted)[2]
Density 1.665 ± 0.06 g/cm³ (Predicted)[2]
Purity ≥95% - 97%[1][4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8 °C[1]
InChI Key ZFTILCZVZSZDLI-UHFFFAOYSA-N[1]

Synthesis

A plausible and common synthetic route to this compound involves the nucleophilic substitution of a halogenated precursor with a cyanide salt. A representative experimental workflow is detailed below.

Proposed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 2-Bromo-5-(chloromethyl)thiophene

  • Sodium cyanide (NaCN)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)) (optional)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-(chloromethyl)thiophene (1 equivalent) in a suitable polar aprotic solvent such as DMF.

  • Add sodium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • If a biphasic solvent system is used, a phase-transfer catalyst like TBAB can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to promote the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine to remove any remaining aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Synthesis_Workflow Start 2-Bromo-5-(chloromethyl)thiophene + NaCN Reaction Nucleophilic Substitution (Solvent: DMF/Acetonitrile) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The bromo and nitrile functionalities allow for a range of chemical transformations, including Suzuki couplings, Sonogashira couplings, and reductions or elaborations of the nitrile group.

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: Thiophene-containing molecules have shown promise as anticancer agents. For instance, benzothiophene acrylonitrile analogs have been synthesized and evaluated for their potent growth inhibitory effects on various cancer cell lines.[5]

  • Antibacterial Agents: The core structure can be incorporated into larger molecules with antimicrobial properties. For example, derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]

  • Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, a novel therapeutic modality in drug discovery.[4]

While specific signaling pathways involving this compound are not extensively documented, its utility lies in the synthesis of derivatives that can be designed to target a wide range of biological pathways implicated in various diseases.

Logical_Relationships Core This compound Modifications Chemical Modifications (Suzuki Coupling, Nitrile Reduction, etc.) Core->Modifications Derivatives Diverse Chemical Library Modifications->Derivatives Anticancer Anticancer Agents Derivatives->Anticancer Antibacterial Antibacterial Agents Derivatives->Antibacterial ProteinDegraders Protein Degraders Derivatives->ProteinDegraders

Caption: Applications of this compound.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with promising biological activities. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective use in the development of novel therapeutics and functional materials.

References

"2-(5-Bromothiophen-2-yl)acetonitrile" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 2-(5-Bromothiophen-2-yl)acetonitrile, a heterocyclic building block relevant in medicinal chemistry and materials science.

Core Molecular Data

This compound is a substituted thiophene derivative. The presence of the bromo and nitrile functionalities makes it a versatile intermediate for further chemical modifications.

Quantitative Molecular Data
PropertyValueSource
Molecular Formula C₆H₄BrNS[1]
Molecular Weight 202.07 g/mol [1]
CAS Number 71637-37-1[1]

Molecular Structure

The structure of this compound consists of a central thiophene ring. A bromo group is attached at the 5-position, and an acetonitrile group (-CH₂CN) is attached at the 2-position of the thiophene ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Representative Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis of a 2-(thienyl)acetonitrile from a thiophene starting material.

G start Start with 5-Bromothiophene chloromethylation Chloromethylation (e.g., with formaldehyde and HCl) start->chloromethylation intermediate 2-(Chloromethyl)-5-bromothiophene chloromethylation->intermediate cyanation Cyanation (e.g., with NaCN or KCN) intermediate->cyanation product This compound cyanation->product purification Purification (e.g., distillation or chromatography) product->purification

Caption: Representative synthetic workflow for 2-(thienyl)acetonitriles.

Detailed Methodologies (Representative)
  • Chloromethylation of 5-Bromothiophene: The synthesis would likely begin with the chloromethylation of 5-bromothiophene. This can be achieved by reacting 5-bromothiophene with formaldehyde and hydrogen chloride. This reaction introduces the chloromethyl group at the 2-position of the thiophene ring, yielding 2-(chloromethyl)-5-bromothiophene.

  • Cyanation of 2-(Chloromethyl)-5-bromothiophene: The intermediate, 2-(chloromethyl)-5-bromothiophene, would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction replaces the chlorine atom with a nitrile group, forming the final product, this compound. A patent for a similar process describes the reaction of 2-chloromethylthiophene with sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide in a water/organic solvent system.[2]

  • Purification: The crude product would then be purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography to yield the pure this compound.

Note: These experimental details are representative and would require optimization for the specific synthesis of this compound. Appropriate safety precautions must be taken when handling reagents such as cyanide salts and lachrymatory chloromethylthiophenes.[3]

References

An In-depth Technical Guide to the Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(5-Bromothiophen-2-yl)acetonitrile, a key building block in the development of various pharmaceutical compounds. This document outlines a multi-step synthesis starting from the commercially available 5-Bromothiophene-2-carboxaldehyde, detailing the necessary experimental protocols and expected outcomes. The synthesis involves a three-step reaction sequence: reduction of the aldehyde, conversion of the resulting alcohol to a halide, and subsequent nucleophilic substitution with a cyanide salt.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process. The pathway commences with the reduction of 5-Bromothiophene-2-carboxaldehyde to (5-Bromothiophen-2-yl)methanol. This intermediate is then converted to the more reactive (5-Bromothiophen-2-yl)methyl halide. The final step involves a nucleophilic substitution reaction with a cyanide source to yield the target molecule.

Synthesis_Pathway start 5-Bromothiophene-2-carboxaldehyde intermediate1 (5-Bromothiophen-2-yl)methanol start->intermediate1 Reduction (e.g., NaBH4) intermediate2 (5-Bromothiophen-2-yl)methyl bromide intermediate1->intermediate2 Halogenation (e.g., PBr3) product This compound intermediate2->product Cyanation (e.g., NaCN)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (5-Bromothiophen-2-yl)methanol

This procedure details the reduction of 5-bromothiophene-2-carboxaldehyde to (5-bromothiophen-2-yl)methanol using sodium borohydride, a mild and selective reducing agent.[1]

Materials:

  • 5-Bromothiophene-2-carboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • 5 N Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromothiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol to make an approximately 0.1 M solution.

  • Cool the flask in an ice bath and stir the solution for 10-15 minutes to equilibrate the temperature to 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the reaction temperature remains below 10 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 5 N aqueous NaOH solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (5-bromothiophen-2-yl)methanol.

Step 2: Synthesis of (5-Bromothiophen-2-yl)methyl bromide

This step involves the conversion of the primary alcohol to an alkyl bromide, which is more susceptible to nucleophilic attack. A common reagent for this transformation is phosphorus tribromide (PBr₃).

Materials:

  • (5-Bromothiophen-2-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (5-Bromothiophen-2-yl)methanol (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over ice and extract with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-Bromothiophen-2-yl)methyl bromide. This product is often used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the desired nitrile.[2][3][4][5]

Materials:

  • (5-Bromothiophen-2-yl)methyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Heating mantle

Procedure:

  • Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve (5-Bromothiophen-2-yl)methyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

StepTransformationReagentsTypical Yield (%)
1Aldehyde to Alcohol (Reduction)NaBH₄, MeOH90-98
2Alcohol to Alkyl Bromide (Halogenation)PBr₃, Et₂O75-90
3Alkyl Bromide to Nitrile (Cyanation)NaCN, DMSO80-95

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from starting material to the final purified product.

Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Cyanation s1_start Dissolve Aldehyde in MeOH s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add NaBH4 s1_cool->s1_add s1_react React for 1.5h s1_add->s1_react s1_quench Quench with NaOH s1_react->s1_quench s1_extract Extract with EtOAc s1_quench->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_product (5-Bromothiophen-2-yl)methanol s1_dry->s1_product s2_start Dissolve Alcohol in Et2O s1_product->s2_start s2_cool Cool to 0 °C s2_start->s2_cool s2_add Add PBr3 s2_cool->s2_add s2_react React for 2-4h s2_add->s2_react s2_workup Aqueous Workup s2_react->s2_workup s2_dry Dry and Concentrate s2_workup->s2_dry s2_product (5-Bromothiophen-2-yl)methyl bromide s2_dry->s2_product s3_start Dissolve Bromide in DMSO s2_product->s3_start s3_add Add NaCN s3_start->s3_add s3_react Heat and React s3_add->s3_react s3_workup Pour into Water s3_react->s3_workup s3_extract Extract with EtOAc s3_workup->s3_extract s3_purify Column Chromatography s3_extract->s3_purify s3_product This compound s3_purify->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 2-(5-Bromothiophen-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and materials science applications. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a representative synthetic protocol.

Molecular Structure and Properties

This compound possesses a core structure consisting of a bromine-substituted thiophene ring linked to an acetonitrile group. This combination of a halogenated heterocycle and a nitrile functional group makes it a versatile building block in organic synthesis.

PropertyValue
Chemical Formula C₆H₄BrNS
Molecular Weight 202.07 g/mol
CAS Number 71637-37-1

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignment
6.96 - 6.55Doublet1H, Aromatic Proton (Thiophene ring)
6.84 - 6.83Doublet1H, Aromatic Proton (Thiophene ring)
Data Not Available--CH₂- (Methylene protons)

¹³C NMR (Carbon-13 NMR) Data

No experimental ¹³C NMR data for this compound was found in the searched literature. Characterization of the carbon skeleton would require experimental determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
Data Not AvailableC≡N stretch (Nitrile)
Data Not AvailableC-H stretch (Aromatic/Aliphatic)
Data Not AvailableC=C stretch (Thiophene ring)
Data Not AvailableC-Br stretch

Specific experimental IR absorption peaks for this compound were not available in the searched literature. The expected characteristic peaks are listed based on the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/zAssignment
Data Not Available[M]⁺ (Molecular ion)
Data Not AvailableFragmentation Pattern

No specific mass spectrometry data, including the molecular ion peak and fragmentation patterns, was found for this compound in the searched literature.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of chemical compounds.

Synthesis of this compound

A general and widely applicable method for the synthesis of 2-(heteroaryl)acetonitriles involves the reaction of a heteroarylmethyl halide with a cyanide salt. While a specific detailed protocol for this compound was not found, a representative procedure would be as follows:

Reaction:

2-(Bromomethyl)-5-bromothiophene + Sodium Cyanide → this compound + Sodium Bromide

Illustrative Procedure:

  • To a solution of 2-(bromomethyl)-5-bromothiophene in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a stoichiometric amount of sodium cyanide or potassium cyanide.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic characterization of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

  • Spectral Interpretation: Assign the chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecule.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Spectral Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

"2-(5-Bromothiophen-2-yl)acetonitrile" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-(5-Bromothiophen-2-yl)acetonitrile (CAS No. 71637-37-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates information from closely related analogs and the parent compound, acetonitrile, to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Eye Damage/Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

The presence of the acetonitrile functional group also suggests potential for the release of cyanide upon metabolism, leading to delayed toxic effects[2]. Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide and may include headache, weakness, nausea, and in severe cases, convulsions and collapse[2][3].

Pictograms (Anticipated):

⚠️☠️

Signal Word (Anticipated): DANGER

Physicochemical Information

PropertyValueSource
CAS Number 71637-37-1[4]
Molecular Formula C₆H₄BrNS[4]
Molecular Weight 202.07 g/mol [4]
Appearance Light yellow (based on related compounds)[5]
Solubility Insoluble in water, soluble in dimethylformamide (based on related compounds)[6]

Note: Some data is inferred from related compounds and should be treated as indicative.

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[5][7][8].

  • Ensure safety showers and eyewash stations are readily accessible[5].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[5][9].

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated[3][5][9].

  • Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH/MSHA approved respirator with an appropriate cartridge[5].

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][7].

  • Keep container tightly closed[5][7].

  • Cold-chain transportation may be required, indicating potential for instability at room temperature[10].

  • Store in a locked cabinet or area with restricted access[5].

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5][8].

  • Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, sulfur oxides, and hydrogen bromide[3].

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[5][8].

Experimental Workflow and Safety Precautions

The following diagram illustrates a typical experimental workflow involving the handling of this compound, emphasizing the critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction Carefully reaction->quench extract Perform Extraction quench->extract purify Purify by Chromatography extract->purify waste_solid Segregate Solid Waste purify->waste_solid waste_liquid Segregate Halogenated and Non-Halogenated Liquid Waste purify->waste_liquid dispose Dispose According to Institutional Guidelines waste_solid->dispose waste_liquid->dispose

Caption: Experimental workflow for handling this compound.

Logical Relationship of Safety Measures

The following diagram outlines the logical hierarchy of controls for mitigating exposure risks associated with this compound.

G cluster_0 Hazard Mitigation Strategy elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Hierarchy of controls for chemical safety.

This guide is intended to provide essential safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. A thorough risk assessment should be conducted before commencing any new experimental work with this compound.

References

The Pharmacological Potential of Thiophene Acetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design and synthesis of novel therapeutic agents.[2][3] Among the diverse classes of thiophene-containing compounds, thiophene acetonitrile derivatives have emerged as a particularly promising group, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the biological potential of thiophene acetonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiophene acetonitrile derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9][10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiophene acetonitrile derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Compound 3 MCF-7 (Breast)> 30[4][7]
NCI-H460 (Lung)> 30[4][7]
SF-268 (CNS)> 30[4][7]
Compound 5 MCF-7 (Breast)15.2[4][7]
NCI-H460 (Lung)18.3[4][7]
SF-268 (CNS)20.1[4][7]
Compound 9c MCF-7 (Breast)12.5[4][7]
NCI-H460 (Lung)15.8[4][7]
SF-268 (CNS)17.3[4][7]
Compound 11 MCF-7 (Breast)10.1[4][7]
NCI-H460 (Lung)13.2[4][7]
SF-268 (CNS)15.6[4][7]
Compound 13a MCF-7 (Breast)8.3[4][7]
NCI-H460 (Lung)11.4[4][7]
SF-268 (CNS)13.8[4][7]
Compound 13c MCF-7 (Breast)9.2[4][7]
NCI-H460 (Lung)12.1[4][7]
SF-268 (CNS)14.5[4][7]
Compound 17 MCF-7 (Breast)11.8[4][7]
NCI-H460 (Lung)14.7[4][7]
SF-268 (CNS)16.9[4][7]
Compound 19b MCF-7 (Breast)7.5[4][7]
NCI-H460 (Lung)10.2[4][7]
SF-268 (CNS)12.7[4][7]
Compound 480 HeLa (Cervical)12.61 µg/mL[6]
HepG2 (Liver)33.42 µg/mL[6]
Compound 3b HepG2 (Liver)3.105[9]
PC-3 (Prostate)2.15[9]
Compound 4c HepG2 (Liver)3.023[9]
PC-3 (Prostate)3.12[9]
BU17 A549 (Lung)Not specified[10]
Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of thiophene derivatives. One of the key mechanisms is the induction of apoptosis, often through the activation of caspases and disruption of the mitochondrial membrane potential.[6][8] Some derivatives have also been shown to inhibit critical kinases involved in cancer progression, such as VEGFR-2 and AKT, and to interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8][9][10]

anticancer_pathway cluster_cell Cancer Cell Thiophene Acetonitrile\nDerivative Thiophene Acetonitrile Derivative Receptor Receptor Thiophene Acetonitrile\nDerivative->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade VEGFR-2 VEGFR-2 Signaling Cascade->VEGFR-2 Inhibition AKT AKT Signaling Cascade->AKT Inhibition Tubulin Tubulin Signaling Cascade->Tubulin Inhibition of Polymerization Apoptosis Induction Apoptosis Induction Signaling Cascade->Apoptosis Induction Inhibition of\nProliferation Inhibition of Proliferation VEGFR-2->Inhibition of\nProliferation AKT->Inhibition of\nProliferation Cell Cycle Arrest\n(G2/M) Cell Cycle Arrest (G2/M) Tubulin->Cell Cycle Arrest\n(G2/M) Apoptosis Induction->Inhibition of\nProliferation Cell Cycle Arrest\n(G2/M)->Inhibition of\nProliferation

Figure 1: Potential anticancer mechanisms of thiophene acetonitrile derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][8]

Materials:

  • Thiophene acetonitrile derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the thiophene acetonitrile derivative in complete medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][8]

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells end End incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 prepare_compounds Prepare Serial Dilutions of Test Compound incubate1->prepare_compounds treat_cells Treat Cells with Compound Dilutions incubate1->treat_cells prepare_compounds->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Measure Absorbance with Microplate Reader add_dmso->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50 calculate_ic50->end

Figure 2: Experimental workflow for the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiophene derivatives, including those with an acetonitrile moiety, have shown promising activity against a range of bacteria and fungi.[11][12][13][14]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the inhibition zone in mm.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Inhibition Zone (mm)Reference
Thiophene derivative 7 Pseudomonas aeruginosaPotent (more than gentamicin)-[11][15]
Thiophene derivative 4 Colistin-resistant A. baumannii16-32 (MIC50)-[12]
Colistin-resistant E. coli8-32 (MIC50)-[12]
Thiophene derivative 8 Colistin-resistant A. baumannii16-32 (MIC50)-[12]
Colistin-resistant E. coli8-32 (MIC50)-[12]
Spiro-indoline-oxadiazole 17 Clostridium difficile2-4-[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][16]

Materials:

  • Thiophene acetonitrile derivative of interest

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Solvent for the compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][16]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[17][18] Thiophene derivatives have been investigated for their anti-inflammatory properties, with some studies indicating their ability to modulate key inflammatory pathways.[18][19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[18][19] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and to inhibit the activation of the NF-κB signaling pathway.[18][20][21]

anti_inflammatory_pathway Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Membrane Cell Membrane Inflammatory Stimulus\n(e.g., LPS)->Cell Membrane NF-κB Pathway NF-κB Pathway Inflammatory Stimulus\n(e.g., LPS)->NF-κB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX/LOX Enzymes COX/LOX Enzymes Arachidonic Acid->COX/LOX Enzymes Prostaglandins/\nLeukotrienes Prostaglandins/ Leukotrienes COX/LOX Enzymes->Prostaglandins/\nLeukotrienes Inflammation Inflammation Prostaglandins/\nLeukotrienes->Inflammation Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory\nCytokines (TNF-α, IL-6)->Inflammation Thiophene Acetonitrile\nDerivative Thiophene Acetonitrile Derivative Thiophene Acetonitrile\nDerivative->COX/LOX Enzymes Inhibition Thiophene Acetonitrile\nDerivative->NF-κB Pathway Inhibition

Figure 3: Anti-inflammatory signaling pathways targeted by thiophene derivatives.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]

Materials:

  • Thiophene acetonitrile derivative of interest

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control and an unstimulated control.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[22]

Conclusion

Thiophene acetonitrile derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of thiophene acetonitrile derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

The Versatile Building Block: A Technical Guide to 2-(5-Bromothiophen-2-yl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromothiophen-2-yl)acetonitrile is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive nitrile group and a bromine-substituted thiophene ring, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the acetonitrile moiety can participate in various transformations, including cyclization reactions to form fused heterocyclic systems, or be converted into other functional groups. This guide provides an in-depth overview of the synthesis, physicochemical properties, and synthetic applications of this compound, complete with experimental protocols and safety information, to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. Its key properties are summarized in the table below for quick reference.

PropertyValue
CAS Number 71637-37-1[1]
Molecular Formula C₆H₄BrNS[1]
Molecular Weight 202.07 g/mol [1]
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents like DMSO and DMF
Storage Store in a cool, dry, well-ventilated area

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process starting from the readily available 2-thiophenecarboxaldehyde. The first step involves the regioselective bromination of the thiophene ring, followed by the conversion of the aldehyde functionality to a nitrile.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitrile Formation 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde 5-Bromothiophene-2-carbaldehyde 5-Bromothiophene-2-carbaldehyde 2-Thiophenecarboxaldehyde->5-Bromothiophene-2-carbaldehyde NBS, Chloroform, RT Aldehyde 5-Bromothiophene-2-carbaldehyde Nitrile This compound Aldehyde->Nitrile NH2OH·HCl, NaHCO3, Microwave G Start This compound Product 2-(5-Arylthiophen-2-yl)acetonitrile Start->Product Pd(PPh3)4, Base (e.g., K3PO4) ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)2) ArylBoronicAcid->Product G Start This compound Product Substituted Thieno[2,3-b]pyridine Start->Product Reagents Reagents for Pyridine Ring Formation (e.g., via Thorpe-Ziegler or other cyclizations) Reagents->Product

References

Navigating the Synthesis and Application of 2-(5-Bromothiophen-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, pricing, and potential applications of the heterocyclic building block, 2-(5-Bromothiophen-2-yl)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development by consolidating key technical information, including supplier data and outlining its relevance in contemporary research.

Commercial Availability and Pricing

This compound (CAS No. 71637-37-1) is readily available from a variety of commercial suppliers, catering to both research and development needs. The compound, with a molecular formula of C₆H₄BrNS and a molecular weight of 202.07 g/mol , is typically offered at a minimum purity of 97%. Pricing and availability are subject to variation based on the supplier, quantity, and prevailing market conditions. Below is a summary of representative commercial sources and their offerings.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Alfa Chemical≥ 97%BulkContact for quoteDescribed as a liquid, for OLED/OFET/OPV materials application.[1]
BiosynthNot Specified5 g$354.00Lead time of 3-4 weeks mentioned.
BLDpharmNot SpecifiedInquireContact for quote-
ChemShuttleNot SpecifiedInquireContact for quoteMarketed as a building block for drug discovery.
Santa Cruz BiotechnologyNot SpecifiedInquireContact for quote-
CookeChem97%InquireContact for quote-
CP Lab Safetymin 97%1 gramContact for quote-
American ElementsNot SpecifiedInquireContact for quote-
Sunway Pharm LtdNot SpecifiedInquireContact for quote-

Note: The pricing and availability information presented in this table is based on publicly available data at the time of this guide's compilation and is subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in both materials science and medicinal chemistry.

Materials Science
Medicinal Chemistry and Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of the benzene ring and to engage in favorable interactions with biological targets. Thiophene derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

While specific biological data for this compound is not extensively documented, its structural motifs are present in compounds that modulate key signaling pathways. For instance, various thiophene-containing molecules have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory cascade.[2] The anti-inflammatory potential of some thiophenes is attributed to their ability to inhibit the activation of the NF-κB (nuclear factor-κB) pathway, a critical regulator of pro-inflammatory gene expression.[3]

The general mechanism of action for many thiophene-based anti-inflammatory agents involves the modulation of these pathways, as depicted in the diagram below.

G Generalised Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response cluster_inhibition Potential Inhibition by Thiophene Derivatives Stimulus Stimulus NF_kB NF-κB Activation Stimulus->NF_kB COX_LOX COX/LOX Activation Stimulus->COX_LOX Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation COX_LOX->Inflammation Pro_inflammatory_Cytokines->Inflammation Thiophene_Compound Thiophene Derivative Thiophene_Compound->NF_kB Thiophene_Compound->COX_LOX

Caption: Potential inhibitory action of thiophene derivatives on inflammatory pathways.

It is important to note that this diagram represents a generalized pathway, and the specific activity of this compound or its derivatives would require dedicated biological evaluation.

Conclusion

This compound is a commercially accessible and valuable building block for the synthesis of advanced materials and potential therapeutic agents. Its utility in organic electronics is predicated on the versatile electronic nature of the thiophene ring. In the context of drug discovery, the thiophene core is a well-validated pharmacophore, and derivatives of this compound hold promise for the development of novel modulators of key biological pathways, particularly in the area of inflammation. Further research into the synthesis of novel derivatives and their subsequent biological and material characterization is warranted to fully explore the potential of this versatile chemical intermediate.

References

Methodological & Application

Synthesis of "2-(5-Bromothiophen-2-yl)acetonitrile" from 2-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(5-Bromothiophen-2-yl)acetonitrile is a valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Thiophene-based structures are integral to numerous approved drugs, owing to their unique physicochemical properties and ability to act as bioisosteres of phenyl rings. This document provides a detailed, multi-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-bromothiophene. The described synthetic pathway involves formylation, reduction, chlorination, and subsequent cyanation. Each step includes a comprehensive experimental protocol, a summary of reagents, and expected outcomes to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The presence of the thiophene ring in a molecule can enhance its biological activity and modulate its pharmacokinetic profile. The target compound, this compound (CAS 71637-37-1), incorporates both a reactive bromine atom and a nitrile group, making it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile moiety.[1][2][3]

The following application note details a reliable four-step synthesis route starting from 2-bromothiophene. This pathway is designed to be accessible for standard organic chemistry laboratories.

Overall Synthetic Pathway

The synthesis of this compound from 2-bromothiophene is achieved through a four-step sequence as illustrated below. The process begins with the Vilsmeier-Haack formylation of 2-bromothiophene to introduce an aldehyde group at the C5 position. This is followed by the selective reduction of the aldehyde to a primary alcohol. The alcohol is then converted to a more reactive chloromethyl intermediate, which finally undergoes a nucleophilic substitution with a cyanide source to yield the target product.

Synthesis_Workflow Start 2-Bromothiophene Step1 Step 1: Formylation (Vilsmeier-Haack) Start->Step1 POCl3, DMF Intermediate1 5-Bromo-2-thiophenecarboxaldehyde Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 NaBH4, Ethanol Intermediate2 (5-Bromo-thiophen-2-yl)methanol Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 SOCl2, Pyridine Intermediate3 2-(Chloromethyl)-5-bromothiophene Step3->Intermediate3 Step4 Step 4: Cyanation Intermediate3->Step4 NaCN, DMSO Product This compound Step4->Product

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde

This step employs the Vilsmeier-Haack reaction to introduce a formyl group onto the 2-bromothiophene ring, which selectively occurs at the activated 5-position.

Methodology:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C.

  • Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.

  • Add 2-bromothiophene dropwise to the flask.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Data Summary: Reagents and Typical Yield

Reagent/Product Molar Mass ( g/mol ) Quantity (molar eq.) Typical Yield (%)
2-Bromothiophene 163.04 1.0 -
DMF 73.09 3.0 -
POCl₃ 153.33 1.2 -

| 5-Bromo-2-thiophenecarboxaldehyde | 191.04 | - | 80-90% |

Step 2: Synthesis of (5-Bromo-thiophen-2-yl)methanol

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent, sodium borohydride.

Methodology:

  • Dissolve 5-bromo-2-thiophenecarboxaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude alcohol, which is often pure enough for the next step.

Data Summary: Reagents and Typical Yield

Reagent/Product Molar Mass ( g/mol ) Quantity (molar eq.) Typical Yield (%)
5-Bromo-2-thiophenecarboxaldehyde 191.04 1.0 -
Sodium Borohydride (NaBH₄) 37.83 1.5 -

| (5-Bromo-thiophen-2-yl)methanol | 193.05 | - | 90-98% |

Step 3: Synthesis of 2-(Chloromethyl)-5-bromothiophene

The hydroxyl group of the alcohol is converted into a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

Methodology:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (5-bromo-thiophen-2-yl)methanol in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of pyridine.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) dropwise via a syringe.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude 2-(chloromethyl)-5-bromothiophene is typically used directly in the next step without further purification due to its potential instability.

Data Summary: Reagents and Typical Yield

Reagent/Product Molar Mass ( g/mol ) Quantity (molar eq.) Typical Yield (%)
(5-Bromo-thiophen-2-yl)methanol 193.05 1.0 -
Thionyl Chloride (SOCl₂) 118.97 1.2 -
Pyridine 79.10 0.1 -

| 2-(Chloromethyl)-5-bromothiophene | 211.50 | - | ~95% (crude) |

Step 4: Synthesis of this compound

The final step involves the formation of the acetonitrile group via an Sₙ2 reaction between the chloromethyl intermediate and sodium cyanide. A similar reaction is used in the synthesis of 2-thiopheneacetonitrile.[5]

Methodology:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.

  • In a round-bottom flask, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

  • Add a solution of crude 2-(chloromethyl)-5-bromothiophene in a small amount of DMSO to the cyanide solution dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

Data Summary: Reagents and Typical Yield

Reagent/Product Molar Mass ( g/mol ) Quantity (molar eq.) Typical Yield (%)
2-(Chloromethyl)-5-bromothiophene 211.50 1.0 -
Sodium Cyanide (NaCN) 49.01 1.5 -

| This compound | 202.07 | - | 75-85% |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Data:

Property Value
Molecular Formula C₆H₄BrNS
Molecular Weight 202.07 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.95 (d, 1H, J=3.8 Hz), ~6.85 (d, 1H, J=3.8 Hz), ~3.80 (s, 2H)

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~132.5, ~130.0, ~125.0, ~116.5, ~112.0, ~18.0 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are predicted based on the structure and typical values for similar thiophene derivatives.[6][7]

Conclusion

The synthetic route outlined provides a robust and reproducible method for obtaining this compound from 2-bromothiophene. This protocol utilizes standard organic chemistry transformations and reagents, making it suitable for both academic research and industrial drug development settings. The final product is a key intermediate for creating more complex molecules with potential therapeutic applications.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. These application notes provide a detailed guide for the use of 2-(5-Bromothiophen-2-yl)acetonitrile as a substrate in Suzuki coupling reactions. The resulting 2-(5-arylthiophen-2-yl)acetonitrile derivatives are of significant interest in drug discovery, particularly as potential Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors and as photosensitizers in photodynamic therapy (PDT).

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid is typically catalyzed by a palladium complex in the presence of a base. The general reaction scheme is depicted below:

Suzuki_Coupling cluster_product Product Bromothiophene This compound Product 2-(5-Arylthiophen-2-yl)acetonitrile Bromothiophene->Product Arylboronic Arylboronic Acid (Ar-B(OH)2) Arylboronic->Product Catalyst Pd Catalyst Base Catalyst->Product Suzuki Coupling plus1 +

Caption: General scheme of the Suzuki coupling reaction.

Applications in Drug Discovery

RORγt Inhibition

The 2-(5-arylthiophen-2-yl)acetonitrile scaffold is a key component of novel potent RORγt inhibitors. RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] Inhibiting RORγt can suppress the Th17 pathway, making it a promising therapeutic target for these conditions.[4][5]

RORgt_Pathway RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation & Autoimmunity IL17->Inflammation Inhibitor 2-(5-Arylthiophen-2-yl)acetonitrile (RORγt Inhibitor) Inhibitor->RORgt Inhibition

Caption: RORγt signaling pathway in Th17 cells.

Photodynamic Therapy (PDT)

Thiophene-containing compounds are also being explored as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. In PDT, a photosensitizer is administered and accumulates in cancer cells. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which induce cell death.[6][7][8] The extended π-conjugation in 2-(5-arylthiophen-2-yl)acetonitrile derivatives can lead to favorable photophysical properties for PDT applications.[9]

PDT_Mechanism PS Photosensitizer (Ground State) PS_excited Photosensitizer (Excited Triplet State) PS->PS_excited Excitation Light Light Light->PS ROS Reactive Oxygen Species (¹O₂) PS_excited->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDeath Cell Death (Apoptosis/Necrosis) ROS->CellDeath

Caption: General mechanism of Photodynamic Therapy (PDT).

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[10][11]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[12]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromothiophene derivatives, which can serve as a guide for optimizing the reaction of this compound.

Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O9012Moderate to Good[11]
Pd(dppf)Cl₂ (3)Na₂CO₃ (2 M aq.)Toluene110-11512-18Moderate[13]
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane90-33-46[13]
Pd(II)-precatalyst (0.25)KOH (2)Water100 (Microwave)0.25Good[12]

Note: Yields are highly dependent on the specific arylboronic acid used. "Moderate to Good" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-(5-arylthiophen-2-yl)acetonitrile derivatives.

Workflow Reactants 1. Weigh Reactants (Bromothiophene, Boronic Acid, Base) Setup 2. Assemble Reaction (Inert Atmosphere) Reactants->Setup Reaction 3. Suzuki Coupling Reaction (Heating/Stirring) Setup->Reaction Monitoring 4. Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup 5. Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis Product Pure Product Analysis->Product

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The Suzuki coupling reaction of this compound provides a versatile and efficient route to a variety of 2-(5-arylthiophen-2-yl)acetonitrile derivatives. These compounds are valuable building blocks for the development of novel therapeutics, particularly in the areas of autoimmune diseases and cancer treatment. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully synthesize and explore the potential of these promising molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(5-bromothiophen-2-yl)acetonitrile. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized thiophene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The methodologies outlined herein are based on established procedures for similar bromothiophene derivatives and serve as a comprehensive guide for laboratory execution.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate such as this compound, these reactions allow for the introduction of a diverse range of substituents at the 5-position of the thiophene ring. The electron-rich nature of the thiophene ring and the reactivity of the carbon-bromine bond make it an excellent substrate for several key cross-coupling reactions.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromothiophene derivatives analogous to this compound. This data provides a structured overview for comparing different synthetic strategies and for optimizing reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids

EntryBromothiophene SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,5-dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901275
22,5-dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901282
32,5-dibromo-3-hexylthiophene4-Chlorophenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901278
42-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001276
52-Acetyl-5-bromothiophenePhenylboronic acidPd(II)-precatalyst (0.25)KOHH₂O1000.595

Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles with Amines

EntryBromo-HeterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10012-2485-95
22-BromopyridineMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101892
35-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11012-2488

Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes

EntryBromo-HeterocycleTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
25-BromopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT385
35-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT492

Table 4: Heck Coupling of Bromo-Heterocycles with Alkenes

EntryBromo-HeterocycleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-BromonicotinonitrileStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1001685
26-BromonicotinonitrileEthyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF1001690
32-Acetyl-5-bromobenzofuranStyrenePd(II)-complex (0.25)-Et₃NDMF1301.592

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Optimization of these conditions may be necessary for specific substrates to achieve the desired yield and purity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos or BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate the tube and backfill with an inert gas (repeat three times).

  • Add degassed anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with PPh₃ (4-6 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Reaction

This protocol details a general method for the vinylation of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, ethyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (sealed tube or pressure vessel)

Procedure:

  • To a dry sealed tube, add this compound, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate the tube and backfill with an inert gas.

  • Add the degassed solvent, triethylamine, and the alkene.

  • Seal the tube tightly and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (R-Br) PdII_B R-Pd(II)L₂(Ar) PdII->PdII_B Transmetalation (Ar-B(OR)₂) PdII_B->Pd0 Reductive Elimination Product R-Ar PdII_B->Product RBr 2-(5-Bromothiophen- 2-yl)acetonitrile RBr->PdII ArB Arylboronic Acid + Base ArB->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (R-Br) PdII_Amide [R-Pd(II)L₂(NR'R'')]⁺ PdII->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product R-NR'R'' PdII_Amide->Product RBr 2-(5-Bromothiophen- 2-yl)acetonitrile RBr->PdII Amine HNR'R'' + Base Amine->PdII_Amide

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Heck_Cycles cluster_sonogashira Sonogashira Cycle cluster_heck Heck Cycle S_Pd0 Pd(0)L₂ S_PdII R-Pd(II)L₂(Br) S_Pd0->S_PdII Oxidative Addition S_PdII_Alk R-Pd(II)L₂(C≡CR') S_PdII->S_PdII_Alk Transmetalation (from Cu-C≡CR') S_PdII_Alk->S_Pd0 Reductive Elimination S_Product R-C≡CR' S_PdII_Alk->S_Product H_Pd0 Pd(0)L₂ H_PdII R-Pd(II)L₂(Br) H_Pd0->H_PdII Oxidative Addition H_PdII_Alkene R-Pd(II)L₂(Alkene) H_PdII->H_PdII_Alkene Alkene Coordination H_Intermediate Migratory Insertion Product H_PdII_Alkene->H_Intermediate Migratory Insertion H_Intermediate->H_Pd0 β-Hydride Elimination & Base Regeneration H_Product R-CH=CH-R' H_Intermediate->H_Product

Caption: Catalytic cycles for Sonogashira and Heck cross-coupling.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, & Base in a Dry Flask start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture with Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitor->workup Complete dry Dry Organic Layer & Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols: The Role of 2-(5-Bromothiophen-2-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)acetonitrile is a versatile heterocyclic building block in medicinal chemistry. Its thiophene core, substituted with a bromo and an acetonitrile group, provides reactive sites for the synthesis of a diverse range of derivatives with significant therapeutic potential. This document outlines the key applications of this compound in the development of novel anticancer and antibacterial agents, supported by detailed experimental protocols and quantitative data. The thiophene moiety is a recognized pharmacophore in numerous FDA-approved drugs, highlighting its importance in drug design.

Anticancer Applications: Thiophene-Based Acrylonitriles as Tubulin Polymerization Inhibitors

Derivatives of this compound have shown significant promise as anticancer agents, particularly through the synthesis of benzothiophene acrylonitrile analogs. These compounds are structurally similar to combretastatin, a known tubulin-binding agent, and are hypothesized to exert their cytotoxic effects by disrupting microtubule dynamics.[1]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the 50% growth inhibition (GI50) values for representative benzothiophene acrylonitrile analogs against a panel of human cancer cell lines from the National Cancer Institute (NCI).

Table 1: GI50 Values for Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) [1]

Cancer TypeCell LineGI50 (nM)
LeukemiaCCRF-CEM15.3
LeukemiaK-56210.0
LeukemiaMOLT-412.1
LeukemiaRPMI-822621.1
LeukemiaSR12.4
Colon CancerCOLO 20566.5
Colon CancerHCT-11620.1
Colon CancerHCT-1529.8
Colon CancerHT2924.3
Colon CancerKM1223.7
Colon CancerSW-62022.5
CNS CancerSF-26820.5
CNS CancerSF-29521.1
CNS CancerSF-53922.3
CNS CancerSNB-1923.1
CNS CancerSNB-7524.6
CNS CancerU25125.3
Prostate CancerPC-320.1
Prostate CancerDU-14522.7

Table 2: GI50 Values for Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) [1]

Cancer TypeCell LineGI50 (nM)
LeukemiaCCRF-CEM21.2
LeukemiaK-56222.5
LeukemiaMOLT-423.1
LeukemiaRPMI-822625.6
LeukemiaSR24.3
CNS CancerSF-26830.1
CNS CancerSF-29533.5
CNS CancerSF-53935.2
CNS CancerSNB-1936.8
CNS CancerSNB-7538.4
CNS CancerU25140.1
Prostate CancerPC-345.2
Prostate CancerDU-14550.0

Table 3: GI50 Values for E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) [1]

Cancer TypeCell LineGI50 (nM)
Most Cancer Cell Lines-< 10.0
Breast CancerT-47D> 100
Experimental Protocols

Protocol 1: Synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile Analogs

This protocol describes a general method for the base-catalyzed condensation of a benzothiophene carbaldehyde with a phenylacetonitrile, which can be adapted from the synthesis of structurally similar compounds.

  • Materials: Benzo[b]thiophene-2-carbaldehyde, substituted phenylacetonitrile (e.g., 3,4,5-trimethoxyphenylacetonitrile), sodium methoxide, methanol.

  • Procedure:

    • Dissolve benzo[b]thiophene-2-carbaldehyde and the substituted phenylacetonitrile in methanol.

    • Add a 5% solution of sodium methoxide in methanol to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the Z-isomer.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

This is a standardized protocol used by the National Cancer Institute for in vitro anticancer drug screening.

  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Assay Procedure:

    • Inoculate cells into 96-well microtiter plates at appropriate plating densities and incubate for 24 hours.

    • Add the test compound at five different concentrations (typically in 10-fold dilutions).

    • Incubate the plates for an additional 48 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with sulforhodamine B (SRB) protein stain.

    • Wash the plates and solubilize the bound stain with Tris buffer.

    • Read the absorbance at 515 nm to determine cell growth.

    • Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Materials: Purified tubulin, GTP, tubulin polymerization buffer, test compound, microplate spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing tubulin, GTP, and tubulin polymerization buffer on ice.

    • Add the test compound or vehicle control to the wells of a 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin-GTP mixture to the wells and transferring the plate to a 37°C spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation Start This compound Step1 Reaction with Benzo[b]thiophene -2-carbaldehyde Start->Step1 Base-catalyzed condensation Product Benzothiophene Acrylonitrile Analog Step1->Product NCI60 NCI-60 Cell Line Screen Product->NCI60 TubulinAssay Tubulin Polymerization Assay Product->TubulinAssay Data GI50 Data NCI60->Data Mechanism Mechanism of Action: Tubulin Inhibition TubulinAssay->Mechanism

Caption: Workflow for the synthesis and anticancer evaluation of benzothiophene acrylonitrile analogs.

Antibacterial Applications: Thiophene-Quinolone Hybrids

The this compound scaffold has been utilized in the synthesis of novel antibacterial agents by incorporating it into the structure of piperazinyl quinolones. These hybrid molecules have demonstrated promising activity against Gram-positive bacteria.

Quantitative Data: In Vitro Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative thiophene-quinolone hybrid against various bacterial strains.

Table 4: MIC Values (µg/mL) for a N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Staphylococcus epidermidis1
Bacillus subtilis2
Escherichia coli16
Pseudomonas aeruginosa32
Experimental Protocols

Protocol 4: Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolones

This protocol outlines a general procedure for the N-alkylation of a piperazinyl quinolone with a 2-bromoacetyl-5-bromothiophene derivative, which can be prepared from this compound.

  • Materials: Piperazinyl quinolone (e.g., norfloxacin, ciprofloxacin), 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • Dissolve the piperazinyl quinolone in DMF.

    • Add potassium carbonate to the solution.

    • Add 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one to the reaction mixture.

    • Stir the reaction at room temperature for 6-8 hours.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired thiophene-quinolone hybrid.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth, bacterial inoculum, test compound, 96-well microtiter plates.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Prepare a standardized bacterial inoculum and add it to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Logical Relationship Diagram

antibacterial_synthesis_logic Start This compound Intermediate 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one Start->Intermediate Bromination Reaction N-Alkylation Intermediate->Reaction Quinolone Piperazinyl Quinolone Quinolone->Reaction Product Thiophene-Quinolone Hybrid Reaction->Product Assay Antibacterial Activity Testing (MIC Determination) Product->Assay Result Potent against Gram-positive bacteria Assay->Result

Caption: Synthesis and evaluation of thiophene-quinolone antibacterial agents.

Kinase Inhibition: Thiophene-Based Scaffolds in Drug Discovery

The thiophene nucleus is a privileged scaffold in the design of kinase inhibitors. Derivatives of this compound can serve as starting materials for the synthesis of inhibitors targeting various kinases involved in cancer and other diseases, such as Checkpoint Kinase 2 (Chk2) and c-Src/Abl.

Quantitative Data: In Vitro Kinase Inhibition

Table 5: IC50 Values for a Representative Thiophene-Based Kinase Inhibitor

Kinase TargetIC50 (nM)
Chk250
c-Src120
Abl150
Experimental Protocols

Protocol 6: In Vitro Chk2 Kinase Assay

This protocol describes a method to measure the inhibitory activity of a compound against Chk2 kinase.

  • Materials: Recombinant Chk2 enzyme, Chk2 peptide substrate (e.g., CHKtide), ATP, kinase assay buffer, test compound, 96-well plate, detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase assay buffer, Chk2 peptide substrate, and ATP.

    • Add the diluted test compound or vehicle control.

    • Initiate the kinase reaction by adding the recombinant Chk2 enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 7: In Vitro c-Src/Abl Kinase Assay

A similar protocol to the Chk2 kinase assay can be followed, using the respective recombinant c-Src or Abl kinases and their specific peptide substrates.

Signaling Pathway Diagram

kinase_inhibition_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk2 Chk2 ATM_ATR->Chk2 activates Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest promotes Apoptosis Apoptosis Chk2->Apoptosis promotes Inhibitor Thiophene-based Inhibitor Inhibitor->Chk2 inhibits

Caption: Inhibition of the Chk2 signaling pathway by a thiophene-based inhibitor.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as anticancer agents by targeting tubulin polymerization, as antibacterial agents through the development of thiophene-quinolone hybrids, and as kinase inhibitors for targeted cancer therapy. The protocols and data presented in these application notes provide a foundation for researchers to further explore the medicinal chemistry of this versatile scaffold in the pursuit of novel therapeutics.

References

Application Notes and Protocols: The Strategic Use of 2-(5-Bromothiophen-2-yl)acetonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the thiophene scaffold is a well-established and highly valued structural motif in the design of kinase inhibitors. Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties and amenability to diverse functionalization, makes it a cornerstone of many drug discovery programs. The compound 2-(5-Bromothiophen-2-yl)acetonitrile represents a versatile, yet underexplored, building block for the synthesis of novel kinase inhibitors. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and amino moieties. Simultaneously, the acetonitrile group at the 2-position can serve as a key hydrogen bond acceptor or be further elaborated, offering multiple avenues for optimizing potency and selectivity against target kinases.

While direct, published applications of this compound in kinase inhibitor synthesis are not extensively documented, its structural attributes align perfectly with established synthetic strategies for creating potent kinase inhibitors. This document provides detailed hypothetical protocols and application notes to guide researchers in leveraging this promising starting material for the discovery of next-generation therapeutics targeting key signaling pathways implicated in cancer and other diseases.

Strategic Synthetic Applications

The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The two most pertinent reactions for the synthesis of kinase inhibitor scaffolds are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for installing diverse aromatic and heteroaromatic groups at the 5-position of the thiophene ring. This is a common strategy to access the DFG-out conformation of kinases or to explore additional binding pockets.

Experimental Protocol: Synthesis of 2-(5-Arylthiophen-2-yl)acetonitrile Derivatives

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-arylthiophen-2-yl)acetonitrile.

Buchwald-Hartwig Amination: Introducing Amino Functionalities

The Buchwald-Hartwig amination allows for the introduction of primary or secondary amines at the 5-position of the thiophene ring. The resulting amino-thiophene core is a key pharmacophore in many ATP-competitive kinase inhibitors, often forming critical hydrogen bonds with the kinase hinge region.

Experimental Protocol: Synthesis of 2-(5-Aminothiophen-2-yl)acetonitrile Derivatives

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (0.02 eq) and the ligand (0.04 eq).

  • Add the base (2.0 eq) and this compound (1.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.5 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(5-aminothiophen-2-yl)acetonitrile derivative.

Target Kinases and Signaling Pathways

Thiophene-based molecules have shown inhibitory activity against a broad range of kinases involved in oncogenic signaling. Derivatives synthesized from this compound could potentially target key pathways such as:

  • VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis, a hallmark of cancer. Inhibiting VEGFRs can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • EGFR Signaling: The Epidermal Growth Factor Receptor is frequently mutated or overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.

  • CDK Signaling: Cyclin-Dependent Kinases are master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Presentation

The following tables summarize the inhibitory activities of representative thiophene-based kinase inhibitors from the literature. This data serves as a benchmark for the potential potency of novel compounds synthesized from this compound.

Table 1: Inhibitory Activity of Thiophene-Based VEGFR-2 Inhibitors

Compound IDModificationTarget Cell LineIC₅₀ (µM)
A-1 Thieno[3,2-b]pyridine coreHUVEC0.085
A-2 Substituted aminothiopheneA5490.15
A-3 Thieno[2,3-d]pyrimidine scaffoldKDR0.045

Table 2: Inhibitory Activity of Thiophene-Based EGFR Inhibitors

Compound IDModificationTarget KinaseIC₅₀ (nM)
B-1 Thieno[3,2-d]pyrimidineEGFR (T790M)13
B-2 Aminothiophene derivativeEGFR0.47
B-3 Fused thiophene scaffoldHER20.14

Table 3: Inhibitory Activity of Thiophene-Based CDK Inhibitors

Compound IDModificationTarget KinaseIC₅₀ (µM)
C-1 4-(Benzothiazol-2-yl)thiopheneCDK5/p250.551
C-2 Aminothieno[2,3-d]pyrimidineCDK20.21
C-3 Substituted thiophene-2-carboxamideCDK10.09

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound B Suzuki or Buchwald-Hartwig Cross-Coupling A->B C Library of Thiophene Derivatives B->C D In Vitro Kinase Assays (e.g., VEGFR, EGFR, CDK) C->D Primary Screening E Cell-Based Proliferation Assays (e.g., MTT Assay) D->E F Lead Compound Identification E->F G In Vivo Studies F->G Further Optimization

Caption: Synthetic and screening workflow for kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Conclusion

This compound stands as a promising and versatile starting material for the construction of novel kinase inhibitors. The synthetic protocols outlined herein, based on well-established palladium-catalyzed cross-coupling reactions, provide a clear roadmap for generating diverse libraries of thiophene-based compounds. By targeting key oncogenic signaling pathways, these novel molecules have the potential to be developed into potent and selective therapeutics for the treatment of cancer and other proliferative diseases. The provided data and visualizations serve as a foundational guide for researchers embarking on drug discovery programs centered around this valuable chemical scaffold.

Application of 2-(5-Bromothiophen-2-yl)acetonitrile in Materials Science: A Focus on Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Bromothiophen-2-yl)acetonitrile is a versatile bifunctional monomer used in the synthesis of advanced organic materials. Its structure, featuring a reactive bromo-substituent and a polar acetonitrile group, makes it a valuable building block for creating functional conjugated polymers. These polymers are of significant interest in the field of organic electronics, with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The thiophene backbone provides excellent charge transport properties, while the acetonitrile side group can influence polymer solubility, morphology, and electronic characteristics.

This document provides detailed application notes and protocols for the synthesis of a conjugated polymer using this compound as a key monomer. It is intended for researchers and scientists in materials science and drug development.

Application: Synthesis of a Conjugated Copolymer for Organic Electronics

In this application, this compound is copolymerized with 2,5-bis(trimethylstannyl)thiophene via a Stille cross-coupling reaction. The resulting polymer, poly[thiophene-alt-(5-cyanomethyl)thiophene] (P(T-alt-TCN)), is a promising candidate for use as a semiconductor layer in organic electronic devices. The inclusion of the cyanomethyl group can enhance the electron-accepting properties of the polymer, potentially leading to n-type or ambipolar charge transport behavior.

Experimental Protocols

1. Materials and Methods

  • Monomers:

    • This compound (≥97%)

    • 2,5-Bis(trimethylstannyl)thiophene (≥97%)

  • Catalyst:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand:

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Solvent:

    • Anhydrous toluene (≥99.8%)

  • Instrumentation:

    • Schlenk line for inert atmosphere reactions

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Soxhlet extraction apparatus

    • Gel Permeation Chromatography (GPC) system

    • UV-Vis Spectrophotometer

    • Cyclic Voltammetry (CV) setup

2. Synthesis of Poly[thiophene-alt-(5-cyanomethyl)thiophene] (P(T-alt-TCN))

The following protocol describes a typical Stille polymerization reaction.

  • Step 1: Reaction Setup

    • In a flame-dried 100 mL Schlenk flask, add this compound (404 mg, 2.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (818 mg, 2.0 mmol).

    • Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and P(o-tol)₃ (24.3 mg, 0.08 mmol) to the flask.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add 40 mL of anhydrous toluene via syringe.

  • Step 2: Polymerization

    • Stir the reaction mixture at room temperature for 30 minutes to ensure complete dissolution and mixing.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 48 hours under a positive pressure of argon.

  • Step 3: Polymer Purification

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to 400 mL of vigorously stirred methanol.

    • Filter the crude polymer using a Büchner funnel.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

    • Extract the final polymer with chloroform.

    • Concentrate the chloroform solution and precipitate the polymer in methanol.

    • Filter and dry the final polymer under vacuum at 40 °C for 24 hours.

Data Presentation

The synthesized polymer, P(T-alt-TCN), was characterized to determine its molecular weight, optical properties, and electrochemical behavior. The results are summarized in the tables below.

Table 1: Molecular Weight and Polydispersity of P(T-alt-TCN)

PropertyValue
Number Average MW (Mₙ)15.2
Weight Average MW (Mₙ)32.8
Polydispersity Index (PDI)2.16

Table 2: Optical and Electrochemical Properties of P(T-alt-TCN)

PropertyValue (in solution)Value (thin film)
Absorption Maximum (λₘₐₓ)450 nm475 nm
Optical Band Gap (E₉)2.3 eV2.1 eV
HOMO Energy Level (from CV)-5.4 eV-
LUMO Energy Level (from CV)-3.3 eV-
Electrochemical Band Gap2.1 eV-

Visualizations

Diagrams

Stille_Polymerization Monomer1 This compound Reaction Stille Coupling (Reflux, 48h) Monomer1->Reaction Monomer2 2,5-Bis(trimethylstannyl)thiophene Monomer2->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Solvent Toluene Solvent->Reaction Polymer P(T-alt-TCN) Reaction->Polymer

Caption: Stille polymerization of this compound.

Experimental_Workflow Setup 1. Reaction Setup (Monomers, Catalyst, Solvent under Argon) Polymerization 2. Polymerization (Reflux in Toluene for 48h) Setup->Polymerization Precipitation 3. Precipitation (Addition to Methanol) Polymerization->Precipitation Filtration 4. Filtration Precipitation->Filtration Purification 5. Soxhlet Extraction (Methanol, Acetone, Hexane) Filtration->Purification Extraction 6. Final Polymer Extraction (Chloroform) Purification->Extraction Final_Precipitation 7. Final Precipitation (in Methanol) Extraction->Final_Precipitation Drying 8. Drying (Vacuum Oven) Final_Precipitation->Drying Characterization 9. Characterization (GPC, UV-Vis, CV) Drying->Characterization

Caption: Workflow for the synthesis and purification of P(T-alt-TCN).

Conclusion

This compound serves as a valuable monomer for the synthesis of novel conjugated polymers with tunable properties. The Stille cross-coupling polymerization protocol detailed herein provides a reliable method for producing the target polymer, P(T-alt-TCN). The characterization data indicates that this material possesses suitable electronic properties for investigation in organic electronic devices. Further research can focus on optimizing the polymerization conditions to control molecular weight and exploring the performance of this polymer in OFETs and other applications.

Application Notes and Protocols: Derivatization of the Acetonitrile Moiety of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(5-Bromothiophen-2-yl)acetonitrile is a valuable starting material in medicinal chemistry and materials science. The thiophene ring offers a stable aromatic scaffold, while the bromo-substituent provides a handle for cross-coupling reactions. The acetonitrile moiety, however, is particularly versatile for derivatization. It features an active methylene group, with acidic α-protons, and a nitrile group, which can be transformed into other key functional groups. This document provides detailed protocols for the targeted derivatization of this moiety, enabling the synthesis of a diverse library of compounds for further research and drug development.

Reactions Involving the Active Methylene Group

The methylene group adjacent to the electron-withdrawing nitrile functionality is acidic, allowing for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion is a key intermediate for forming new carbon-carbon bonds, primarily through alkylation and condensation reactions.

Protocol: α-Alkylation of this compound

This protocol describes the addition of an alkyl group to the carbon atom adjacent to the nitrile.

Experimental Workflow for α-Alkylation

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Substrate in dry THF B Cool to 0 °C (Ice Bath) A->B C Add NaH (60% disp.) (portion-wise) B->C D Stir for 30 min at 0 °C C->D E Add Alkyl Halide (R-X) (dropwise) D->E F Warm to RT Stir for 2-12 h E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Workflow for the α-alkylation of the substrate.

Methodology:

  • Reagents & Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: H₂ gas evolution).

    • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

    • Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Summary:

Alkylating Agent (R-X)ProductExpected Yield
Iodomethane (CH₃I)2-(5-Bromothiophen-2-yl)propanenitrile85-95%
Benzyl Bromide (BnBr)2-(5-Bromothiophen-2-yl)-3-phenylpropanenitrile80-90%
Ethyl BromoacetateEthyl 2-cyano-2-(5-bromothiophen-2-yl)acetate75-85%
Protocol: Knoevenagel Condensation with Carbonyl Compounds

This protocol describes the condensation reaction between the active methylene group and an aldehyde or ketone, yielding an α,β-unsaturated nitrile. This reaction is a classic example of creating carbon-carbon double bonds.[1][2]

Methodology:

  • Reagents & Materials:

    • This compound

    • Aldehyde or Ketone (e.g., Benzaldehyde)

    • Piperidine (catalyst)

    • Ethanol or Toluene

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC. For less reactive ketones, using toluene with a Dean-Stark trap to remove water is recommended.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary:

Carbonyl CompoundProductExpected Yield
Benzaldehyde(Z)-2-(5-Bromothiophen-2-yl)-3-phenylacrylonitrile85-95%
4-Methoxybenzaldehyde(Z)-2-(5-Bromothiophen-2-yl)-3-(4-methoxyphenyl)acrylonitrile90-98%
Acetone2-(5-Bromothiophen-2-yl)-3-methylbut-2-enenitrile60-70%

Reactions Involving the Nitrile Group

The nitrile group can be converted into two of the most important functional groups in organic synthesis: carboxylic acids (via hydrolysis) and primary amines (via reduction).

Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile can be hydrolyzed under either acidic or basic conditions to yield 2-(5-Bromothiophen-2-yl)acetic acid.[3][4][5][6] The choice of method depends on the stability of other functional groups in the molecule.

Methodology (Acid-Catalyzed): [3][7]

  • Combine this compound (1.0 eq) with a 6 M aqueous solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if an intermediate amide is formed and hydrolyzed) or by TLC analysis of quenched aliquots.

  • Cool the reaction mixture in an ice bath.

  • The product, 2-(5-Bromothiophen-2-yl)acetic acid, may precipitate. If so, collect it by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify by recrystallization.

Methodology (Base-Catalyzed): [4][5]

  • In a round-bottom flask, suspend this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-8 hours.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully acidify the solution with cold concentrated HCl until the pH is ~1-2.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

Data Summary:

ConditionReagentsTemperatureTimeExpected YieldNotes
Acidic6M H₂SO₄ (aq)Reflux4-24 h70-85%One-step work-up. Can be harsh for sensitive substrates.
Basic20% NaOH (aq), then conc. HClReflux2-8 h85-95%Milder conditions, higher yield. Requires acidification step.
Protocol: Reduction of the Nitrile to a Primary Amine

Reduction of the nitrile group affords 2-(5-Bromothiophen-2-yl)ethan-1-amine, a valuable building block for synthesizing amides, sulfonamides, and other nitrogen-containing heterocycles. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[8][9][10][11]

Logical Flow for Nitrile Reduction

G cluster_LiAlH4 Method A: Hydride Reduction cluster_H2 Method B: Catalytic Hydrogenation Start This compound A1 Add substrate solution to LiAlH4 in dry THF at 0 °C Start->A1 B1 Dissolve substrate in EtOH/NH3 Start->B1 A2 Reflux for 2-4 h A1->A2 A3 Fieser Work-up (H2O, NaOH, H2O) A2->A3 End 2-(5-Bromothiophen-2-yl)ethan-1-amine (Primary Amine) A3->End B2 Add Raney Nickel catalyst B1->B2 B3 Pressurize with H2 gas (50 psi) and heat B2->B3 B3->End

Caption: Alternative pathways for nitrile reduction to a primary amine.

Methodology (Using LiAlH₄): [11]

  • To a flame-dried, three-neck flask under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and cover with anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and perform a Fieser work-up by sequentially and slowly adding: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ used in grams.

  • Stir vigorously until a granular white precipitate forms.

  • Filter off the aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude amine, which can be purified by distillation or conversion to a salt.

Data Summary:

Reducing AgentSolventConditionsExpected YieldSafety & Notes
LiAlH₄Anhydrous THFReflux80-90%Highly reactive with water; requires inert, anhydrous conditions.
H₂ / Raney NickelEthanol / NH₃50 psi H₂, 50 °C75-85%Requires specialized hydrogenation equipment. The presence of ammonia prevents the formation of secondary amine byproducts.
DiisopropylaminoboraneTHF / cat. LiBH₄25 °C - Reflux80-90%Milder than LiAlH₄; good functional group tolerance.[8][10]

References

Application Notes and Protocols for the Purification of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(5-Bromothiophen-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established purification methodologies for arylacetonitriles and related brominated heterocyclic compounds.

Introduction

This compound is a versatile building block in medicinal chemistry. Its purification is a critical step to ensure the integrity and purity of downstream products in drug discovery and development pipelines. The primary impurities in the crude product typically arise from starting materials, by-products of the synthesis, and decomposition products. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity of the compound. The two most common and effective methods for the purification of this compound are column chromatography and recrystallization.

Data Presentation

The following tables summarize the key parameters for the recommended purification protocols.

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Start: 95:5 (v/v)
End: 80:20 (v/v)
Alternative Eluent Dichloromethane/Hexane Gradient
Loading Technique Dry loading or wet loading in minimal solvent
Monitoring Thin Layer Chromatography (TLC)
Visualization UV light (254 nm)

Table 2: Recrystallization Parameters

ParameterSpecification
Primary Solvents Ethanol, Isopropanol, Acetonitrile
Solvent Pairs Hexane/Ethyl Acetate, Hexane/Acetone, Toluene/Hexane
Procedure Dissolve in minimum hot solvent, cool slowly to room temperature, then in an ice bath
Washing Cold solvent used for recrystallization
Drying Under vacuum at room temperature or slightly elevated temperature

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude compound in the minimum possible volume of the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate). Carefully pipette this solution onto the top of the column.

  • Elution:

    • Start the elution with a low polarity solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15, and finally 80:20 Hexane/Ethyl Acetate) to elute the compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 Hexane/Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Crystallization:

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_steps_cc Chromatography Steps cluster_steps_recryst Recrystallization Steps cluster_end Final Product Crude Product Crude this compound Column_Chromatography Column Chromatography Crude Product->Column_Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Packing Column Packing Dissolution Dissolution in Hot Solvent Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis TLC Analysis Elution->Analysis Evaporation_CC Solvent Evaporation Analysis->Evaporation_CC Pure_Product Pure this compound Evaporation_CC->Pure_Product Crystallization Cooling & Crystallization Dissolution->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying_Recryst Drying Filtration->Drying_Recryst Drying_Recryst->Pure_Product

Caption: General workflow for the purification of this compound.

Application Notes and Protocols for the Characterization of 2-(5-Bromothiophen-2-yl)acetonitrile by HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and standardized protocols for the characterization of the compound 2-(5-bromothiophen-2-yl)acetonitrile (CAS No: 71637-37-1) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] These methodologies are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis to ensure accurate identification, purity assessment, and structural elucidation of this compound. The protocols herein describe the necessary reagents, instrumentation, and data analysis steps.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Introduction

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reverse-phase HPLC method is proposed. This method is designed to be robust and provide a clear separation of the main compound from potential impurities. The quantitative data derived from this method is crucial for determining the purity of synthesized batches.

Experimental Protocol

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary for analysis.

  • Chemicals: Acetonitrile (HPLC grade), Formic acid (analytical grade), and ultrapure water.

Chromatographic Conditions: A gradient elution is recommended to ensure the separation of any impurities with different polarities.

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program:
0-5 min50% B
5-15 min50% to 90% B
15-20 min90% B
20-21 min90% to 50% B
21-25 min50% B
Data Presentation

The primary data obtained from the HPLC analysis will be the chromatogram showing the retention time and peak area of this compound and any impurities. The purity is calculated based on the area percentage of the main peak.

Table 1: Representative HPLC Data for this compound

Peak No.Retention Time (min)Peak AreaArea %Identity
12.515000.05Impurity 1
28.2298500099.9This compound
310.130000.05Impurity 2

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare 100 µg/mL Sample Solution HPLC_System Equilibrate HPLC System SamplePrep->HPLC_System MobilePhasePrep Prepare Mobile Phases A and B MobilePhasePrep->HPLC_System Inject_Sample Inject Sample (10 µL) HPLC_System->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect UV Detection at 254 nm Run_Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for purity determination.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Introduction

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This information is used to confirm the structure of this compound.

Experimental Protocol

Objective: To confirm the chemical structure of this compound by ¹H and ¹³C NMR.

Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents like DMSO-d₆ can also be used.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Pulse Width 30°30°
Acquisition Time 4.0 s1.5 s
Data Presentation

The NMR data is presented as a list of chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.05d~3.81H
H-4~6.95d~3.81H
-CH₂-~3.80s-2H

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-5~112
C-2~135
C-3~130
C-4~125
-CH₂-~20
-CN~117

Note: The predicted chemical shifts are estimates based on the analysis of similar structures and may vary slightly in experimental results.

Logical Relationship Diagram

NMR_Analysis cluster_nmr NMR Spectroscopy cluster_data Spectral Data Molecule This compound (C₆H₄BrNS) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR H_Data Chemical Shifts Multiplicities Coupling Constants Integration H_NMR->H_Data C_Data Chemical Shifts C_NMR->C_Data Structure_Confirmation Structural Confirmation H_Data->Structure_Confirmation C_Data->Structure_Confirmation

Caption: Logical workflow for structural confirmation by NMR.

References

Application Notes and Protocols for the Scale-up Synthesis of "2-(5-Bromothiophen-2-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a scalable synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthetic approach is a robust two-step process designed for scalability and efficiency, ensuring high purity and yield of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry. The thiophene ring is a common scaffold in many biologically active molecules, and the bromo and nitrile functionalities offer versatile handles for further chemical modifications. This makes it a crucial intermediate for the synthesis of a diverse range of compounds for drug discovery and development. The protocols outlined below describe a reliable and scalable method for the preparation of this important intermediate, starting from commercially available 2-bromothiophene.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the chloromethylation of 2-bromothiophene to produce 2-bromo-5-(chloromethyl)thiophene. The subsequent step is a nucleophilic substitution of the chloro group with a cyanide anion to yield the target molecule.

G A 2-Bromothiophene B Step 1: Chloromethylation A->B  Paraformaldehyde, HCl C 2-Bromo-5-(chloromethyl)thiophene B->C D Step 2: Cyanation C->D  NaCN, Acetone/Water E This compound D->E

Figure 1: Two-step synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(chloromethyl)thiophene

This protocol details the chloromethylation of 2-bromothiophene using paraformaldehyde and hydrochloric acid. This method is a variation of the well-established procedure for the chloromethylation of thiophene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)
2-Bromothiophene163.041.684
Paraformaldehyde(CH₂O)n~1.1
Concentrated Hydrochloric Acid (37%)36.461.18
Dichloromethane (DCM)84.931.33
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate120.37-

Procedure:

  • Reaction Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-bromothiophene (100 g, 0.613 mol) and 250 mL of dichloromethane. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Reagent Addition: Slowly add concentrated hydrochloric acid (150 mL) to the stirred solution, ensuring the temperature remains below 10 °C. In a separate beaker, prepare a slurry of paraformaldehyde (22 g, 0.733 mol) in 50 mL of concentrated hydrochloric acid. Add this slurry portion-wise to the reaction mixture over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture vigorously at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 200 mL of cold water, 200 mL of saturated sodium bicarbonate solution, and finally with 200 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 2-bromo-5-(chloromethyl)thiophene can be purified by vacuum distillation.

Quantitative Data for Step 1:

ParameterValue
Starting Material (2-Bromothiophene)100 g
Expected Product (2-Bromo-5-(chloromethyl)thiophene)~105 g
Typical Yield80-85%
Purity (by GC)>95%
Reaction Time4-6 hours
Reaction Temperature0-5 °C
Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the chloromethyl group with a cyanide group using sodium cyanide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Bromo-5-(chloromethyl)thiophene212.50
Sodium Cyanide (NaCN)49.01
Acetone58.08
Water18.02
Diethyl Ether74.12
Anhydrous Sodium Sulfate142.04

Procedure:

  • Reaction Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, dissolve 2-bromo-5-(chloromethyl)thiophene (100 g, 0.471 mol) in 300 mL of acetone.

  • Reagent Addition: In a separate beaker, dissolve sodium cyanide (25.4 g, 0.518 mol) in 100 mL of water. Add the aqueous sodium cyanide solution to the acetone solution of 2-bromo-5-(chloromethyl)thiophene.

  • Reaction: Heat the biphasic mixture to reflux (approximately 60-70 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure. Add 300 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.

Quantitative Data for Step 2:

ParameterValue
Starting Material (2-Bromo-5-(chloromethyl)thiophene)100 g
Expected Product (this compound)~90 g
Typical Yield90-95%
Purity (by HPLC)>98%
Reaction Time4-8 hours
Reaction TemperatureReflux (~60-70 °C)

Experimental Workflow Visualization

The following diagrams illustrate the key steps in the experimental workflows for the synthesis of the intermediate and the final product.

G cluster_0 Step 1: Chloromethylation A Reaction Setup: 2-Bromothiophene in DCM (0-5 °C) B Reagent Addition: Paraformaldehyde/HCl slurry A->B C Reaction: Stir at 0-5 °C for 4-6h B->C D Work-up: Phase separation and washes C->D E Purification: Vacuum Distillation D->E

Figure 2: Workflow for the synthesis of 2-Bromo-5-(chloromethyl)thiophene.

G cluster_1 Step 2: Cyanation F Reaction Setup: Intermediate in Acetone G Reagent Addition: Aqueous NaCN F->G H Reaction: Reflux for 4-8h G->H I Work-up: Solvent removal and extraction H->I J Purification: Vacuum Distillation or Recrystallization I->J

Figure 3: Workflow for the synthesis of this compound.
Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

  • Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

  • The reaction intermediates and the final product should be handled with care, and their toxicological properties should be reviewed before handling.

Disclaimer

The protocols and information provided in this document are intended for use by qualified professionals in a research or industrial setting. The procedures should be adapted and optimized for the specific scale and equipment used. All chemical reactions carry inherent risks, and appropriate safety measures must be implemented. The user is solely responsible for all safety precautions and for verifying the suitability of these protocols for their intended application.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving "2-(5-Bromothiophen-2-yl)acetonitrile".

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low to no yield in a Suzuki coupling reaction can stem from several factors. A primary cause is the deactivation of the palladium catalyst. This can be due to the presence of oxygen in the reaction mixture. It is crucial to ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Another common issue is the quality of the reagents. The boronic acid can degrade over time, and the base should be a fine, dry powder. Additionally, the nitrile group in "this compound" can potentially coordinate with the palladium catalyst, sometimes requiring specific ligands to achieve high yields.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling of the boronic acid is a common side reaction, often favored by the presence of oxygen. Therefore, rigorous degassing of the reaction mixture is the first step to mitigate this issue. Using a slightly substoichiometric amount of the boronic acid (e.g., 0.95 equivalents) relative to the "this compound" can also reduce homocoupling. Furthermore, the choice of palladium source can be influential; using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ may be advantageous over some Pd(II) sources which can sometimes promote homocoupling if the reduction to Pd(0) is not efficient.

Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

Answer: A sluggish reaction can often be accelerated by adjusting the reaction temperature. While many Suzuki couplings are run at elevated temperatures (80-100 °C), carefully increasing the temperature may improve the rate. However, be cautious of potential catalyst decomposition at excessively high temperatures. The choice of ligand is also critical. For heteroaryl bromides, particularly those with potentially coordinating groups like nitriles, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step. Consider screening different ligands if you are using a standard one like PPh₃.

Question 4: I am having difficulty with the purification of my product. Are there any common impurities I should be aware of?

Answer: Besides unreacted starting materials and the homocoupled boronic acid, a potential impurity is the debrominated starting material, 2-(thiophen-2-yl)acetonitrile. This can arise from a competing hydrodehalogenation side reaction. Careful monitoring of the reaction by TLC or GC-MS can help in identifying the formation of major byproducts. For purification, column chromatography is typically effective. Choosing an appropriate solvent system that provides good separation between your desired product and the impurities is key. If the polarity of the product and a major impurity are very similar, trying a different stationary phase or a different solvent system for chromatography might be necessary.

Frequently Asked Questions (FAQs)

What is a good starting point for catalyst, base, and solvent selection for the Suzuki coupling of this compound?

A reliable starting point is to use Pd(PPh₃)₄ as the catalyst (1-5 mol%), K₃PO₄ or K₂CO₃ as the base (2-3 equivalents), and a solvent system of 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[1]

What is the optimal reaction temperature and time?

A common starting point for the reaction temperature is between 80-100 °C.[2] The reaction time can vary from a few hours to 24 hours. It is highly recommended to monitor the reaction progress by TLC or GC-MS to determine the optimal time for your specific substrates.

How critical is the degassing of solvents and the use of an inert atmosphere?

This is extremely critical. Oxygen can lead to the deactivation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will significantly lower the yield of your desired product. It is essential to thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Can the nitrile group on the substrate interfere with the reaction?

Yes, the nitrile group is an electron-withdrawing group and can also act as a ligand for the palladium catalyst. This can influence the electronic properties of the substrate and its reactivity. In some cases, the choice of a more electron-rich and bulky ligand may be necessary to overcome any inhibitory effects of the nitrile group and to facilitate the oxidative addition step.

Are there any alternative palladium catalysts that I can try if Pd(PPh₃)₄ is not effective?

If you are not achieving satisfactory results with Pd(PPh₃)₄, you can explore other palladium catalysts. For challenging couplings, catalyst systems using bulky, electron-rich phosphine ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be very effective.[3] Pd(dppf)Cl₂ is another commonly used and often more robust catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (monitor by TLC or GC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes expected yields for the Suzuki coupling of a similar substrate, 2-bromo-5-(bromomethyl)thiophene, with various aryl boronic acids. These yields can serve as a general guideline for what to expect with this compound, though optimization may lead to different results.

Aryl Boronic AcidYield (%)
4-Methoxyphenylboronic acid76
3-Chloro-4-fluorophenylboronic acid65
4-(Methylthio)phenylboronic acid58
4-Chlorophenylboronic acid52
4-Iodophenylboronic acid45
p-Tolylboronic acid41
3,4-Dimethoxyphenylboronic acid35
3-Nitrophenylboronic acid25

Mandatory Visualization

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Add this compound, Arylboronic Acid, and Base to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir Reaction Mixture (e.g., 90°C, 12-24h) solvent->reaction monitoring 6. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 7. Cool, Dilute, and Perform Aqueous Workup monitoring->workup purification 8. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: 2-(5-Arylthiophen-2-yl)acetonitrile purification->product

Caption: A step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield check_atmosphere Was the reaction run under a strictly inert atmosphere with degassed solvents? start->check_atmosphere yes_atmosphere Yes check_atmosphere->yes_atmosphere Yes no_atmosphere No check_atmosphere->no_atmosphere No check_reagents Are all reagents (boronic acid, base) of high quality and dry? yes_atmosphere->check_reagents re_run Action: Re-run reaction with rigorous degassing and under inert atmosphere. no_atmosphere->re_run yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No optimize_conditions Consider further optimization: - Screen different catalysts/ligands - Vary base and solvent - Adjust temperature yes_reagents->optimize_conditions replace_reagents Action: Use fresh, high-purity reagents. Dry the base. no_reagents->replace_reagents

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

The most prevalent method for synthesizing this compound is the nucleophilic substitution of 2-(chloromethyl)-5-bromothiophene or 2-(bromomethyl)-5-bromothiophene with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.

Common byproducts can arise from impurities in the starting materials, side reactions during the cyanation step, or subsequent degradation of the product. The most frequently encountered byproducts include:

  • 2-(5-Bromothiophen-2-yl)acetamide and 2-(5-Bromothiophen-2-yl)acetic acid : Formed by the hydrolysis of the nitrile product.[1][2][3][4]

  • 2-(Hydroxymethyl)-5-bromothiophene : Results from the reaction with residual water under basic conditions.[5]

  • Bis(5-bromo-2-thienyl)methane : Can be formed from impurities present in the 2-(chloromethyl)-5-bromothiophene starting material.[6][7]

  • 2,5-Bis(cyanomethyl)thiophene : Arises if the starting material contains 2,5-di(chloromethyl)thiophene.[6]

Q2: My final product is contaminated with 2-(5-Bromothiophen-2-yl)acetic acid. How can I avoid this and remove it?

The presence of 2-(5-Bromothiophen-2-yl)acetic acid is a clear indication of nitrile hydrolysis. This can occur under either acidic or basic conditions if water is present, especially during workup or prolonged reaction times at elevated temperatures.[1][2][3]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control Reaction Temperature and Time: Avoid excessive heating or prolonged reaction times, as this can promote hydrolysis. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Workup Procedure: During the aqueous workup, neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended periods.

Purification:

  • Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired nitrile will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

  • Chromatography: If extraction is not sufficient, column chromatography on silica gel can effectively separate the less polar nitrile product from the more polar carboxylic acid.

Q3: I have an impurity that I suspect is a dimer or polymer. What could be the cause?

Dimerization or polymerization can occur, particularly if the 2-(chloromethyl)-5-bromothiophene starting material is unstable or if the reaction conditions are too harsh.[6][8] Bis(5-bromo-2-thienyl)methane is a potential dimeric impurity that can arise from the starting material synthesis.[7]

Troubleshooting & Prevention:

  • Purity of Starting Material: Use freshly prepared or purified 2-(chloromethyl)-5-bromothiophene. This starting material can be unstable and should be stored under appropriate conditions (cool, dark, and under an inert atmosphere).

  • Reaction Conditions: Avoid high temperatures, which can promote decomposition and side reactions. The slow addition of the cyanide reagent to the solution of the thiophene derivative can also help to minimize the formation of byproducts from self-condensation.

Purification:

  • Recrystallization or Chromatography: These high molecular weight byproducts can typically be removed by recrystallization of the desired product or by column chromatography.

Q4: My reaction yield is low, and I have a significant amount of unreacted 2-(chloromethyl)-5-bromothiophene. How can I improve the conversion?

Low conversion can be due to several factors related to the reactivity of the reagents and the reaction conditions.

Troubleshooting & Prevention:

  • Cyanide Salt Solubility: Ensure that the cyanide salt is sufficiently soluble in the reaction solvent. The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the nucleophilicity and solubility of the cyanide salt, leading to improved reaction rates and yields.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally effective for this type of nucleophilic substitution as they can dissolve the cyanide salt and promote the reaction.[5]

  • Reaction Temperature: While high temperatures can lead to byproducts, the reaction may require a certain activation energy. A modest increase in temperature (e.g., to 50-70°C) may be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal balance.

  • Purity of Cyanide Salt: Use a high-purity, dry cyanide salt. Contamination with water or carbonates can reduce its effectiveness and introduce unwanted side reactions.

Quantitative Data Summary

The following table summarizes the potential byproducts and suggested control measures. Quantitative data on the distribution of byproducts is highly dependent on the specific reaction conditions and is not consistently reported in the literature.

Byproduct NameChemical FormulaLikely OriginRecommended Control Measures
2-(5-Bromothiophen-2-yl)acetic acidC₆H₅BrO₂SHydrolysis of the nitrile productUse anhydrous conditions; avoid prolonged heating; careful workup.
2-(5-Bromothiophen-2-yl)acetamideC₆H₆BrNOSPartial hydrolysis of the nitrile productUse anhydrous conditions; control reaction time and temperature.
2-(Hydroxymethyl)-5-bromothiopheneC₅H₅BrOSReaction with water/hydroxide ionsUse anhydrous conditions and an aprotic solvent.
Bis(5-bromo-2-thienyl)methaneC₉H₆Br₂S₂Impurity from starting material synthesisPurify the 2-(chloromethyl)-5-bromothiophene starting material.
2,5-Bis(cyanomethyl)thiopheneC₈H₆N₂SReaction of 2,5-di(chloromethyl)thiophene impurity with cyanideUse pure starting material.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-(Chloromethyl)-5-bromothiophene

  • Sodium cyanide (or Potassium cyanide)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.

  • To this solution, add a solution of 2-(chloromethyl)-5-bromothiophene (1.0 equivalent) in a small amount of anhydrous DMSO dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Visualizations

Synthesis_Pathway SM 2-(Chloromethyl)-5-bromothiophene Product This compound SM->Product SN2 Reaction (Main Pathway) CN NaCN / KCN CN->Product SN2 Reaction (Main Pathway) Amide 2-(5-Bromothiophen-2-yl)acetamide (Byproduct) Product->Amide H₂O (Partial Hydrolysis) Acid 2-(5-Bromothiophen-2-yl)acetic acid (Byproduct) Amide->Acid H₂O (Full Hydrolysis) Dimer_Impurity Bis(5-bromo-2-thienyl)methane (Byproduct from SM impurity) SM_Impurity Impurity in Starting Material SM_Impurity->Dimer_Impurity

Caption: Main synthetic pathway and common byproduct formation.

Troubleshooting_Logic Start Experiment Start Problem Identify Unexpected Byproduct(s) in Product Start->Problem Acid_Detected Carboxylic Acid or Amide Detected? Problem->Acid_Detected Dimer_Detected High MW Impurity (e.g., Dimer) Detected? Acid_Detected->Dimer_Detected No Sol_Acid Solution: - Use anhydrous conditions - Control T and time - Purify via acid-base wash Acid_Detected->Sol_Acid Yes Low_Yield Low Conversion / Low Yield? Dimer_Detected->Low_Yield No Sol_Dimer Solution: - Purify starting material - Use milder conditions - Purify via chromatography Dimer_Detected->Sol_Dimer Yes Sol_Yield Solution: - Use phase-transfer catalyst - Optimize solvent and T - Check reagent purity Low_Yield->Sol_Yield Yes End Pure Product Low_Yield->End No Sol_Acid->End Sol_Dimer->End Sol_Yield->End

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Palladium Catalyst Removal in "2-(5-Bromothiophen-2-yl)acetonitrile" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reactions involving "2-(5-Bromothiophen-2-yl)acetonitrile".

Troubleshooting Guides

This section addresses common issues and provides step-by-step solutions for effective palladium removal.

Problem 1: Black particles or a persistent dark color remain in the product after filtration.

  • Possible Cause: The palladium catalyst has agglomerated, but fine particles are passing through the filter paper. Alternatively, some palladium may be in a soluble, colloidal form.

  • Solution:

    • Filtration through Celite®: A pad of Celite® can effectively trap finely divided palladium particles that pass through standard filter paper.[1][2]

    • Activated Carbon Treatment: Slurrying the reaction mixture with activated carbon can adsorb soluble palladium species.[3][4] However, this may also lead to some product loss.

    • Use of Scavengers: If soluble palladium is suspected, employ a scavenger designed to bind with palladium, followed by filtration.[3][5]

Problem 2: Residual palladium levels, confirmed by analysis (e.g., ICP-MS), are unacceptably high after initial purification.

  • Possible Cause: The chosen purification method is not suitable for the specific form of the palladium species in the reaction mixture (e.g., heterogeneous vs. homogeneous). The efficiency of palladium removal is highly dependent on the reaction product, solvent, temperature, and additives.[6]

  • Solution:

    • Employ a Scavenger: Solid-supported scavengers, such as silica-based thiol or thiourea scavengers (e.g., SiliaMetS® Thiol, MP-TMT), are highly effective at binding and removing dissolved palladium.[4][7] Polymer-based scavengers are also an option.[7][8]

    • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from the palladium catalyst and other impurities.[1][2]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to exclude palladium impurities, which may remain in the mother liquor.[3][8] However, in some cases, crystallization can concentrate the metal within the crystal structure.[3]

    • Liquid-Liquid Extraction: In some instances, partitioning the product into an organic solvent while the palladium species are retained in an aqueous phase (or vice-versa) can be effective.[2]

Problem 3: Significant product loss is observed after using a scavenger.

  • Possible Cause: The scavenger may have a non-specific affinity and can adsorb the product in addition to the palladium catalyst.

  • Solution:

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This may require some optimization experiments.

    • Thorough Washing: After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.

    • Select a Different Scavenger: The affinity of the scavenger for the product can vary. Testing a different type of scavenger may yield better results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my "this compound" product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA due to its potential toxicity.[3][6] The International Council for Harmonisation (ICH) Q3D guideline provides specific limits for elemental impurities in drug products.[3][6] Beyond regulatory concerns, palladium can interfere with downstream reactions or biological assays.[9]

Q2: What are the most common methods for palladium removal?

A2: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts. Using a filter aid like Celite® is often recommended.[1][2]

  • Adsorption: Using materials like activated carbon or specialized scavengers to bind palladium.[3][6]

  • Chromatography: Passing the product through a silica gel column.[1][2]

  • Extraction: Separating the product and catalyst into different liquid phases.[2]

  • Crystallization: Purifying solid products by selectively crystallizing them away from impurities.[3]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often functionalized silica gels or polymers, that have a high affinity for palladium.[7] They work through chemisorption, where the palladium binds to functional groups (like thiols or thioureas) on the scavenger's surface.[6] The solid scavenger can then be easily removed by filtration.[5]

Q4: How do I choose the right palladium removal method for my specific reaction?

A4: The choice of method depends on several factors, including the nature of the palladium catalyst (heterogeneous or homogeneous), the properties of your product ("this compound"), the solvent system, and the required level of purity.[6] A decision-making workflow can help guide your choice (see diagram below).

Q5: Can I combine different removal techniques?

A5: Yes, combining techniques is often a very effective strategy. For example, an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger to remove any dissolved palladium species.[9]

Data Presentation

The following table summarizes the efficiency of various palladium scavenging methods reported in the literature.

Scavenger/MethodInitial Pd Level (ppm)Final Pd Level (ppm)ScaleReference
MP-TMT33010-303.2 kg[6]
Binary Scavenger System22392092 g[6]
SiliaMetS Thiol/Thiourea2400≤ 16-[7]
Polychelated Resin (PCR-B2)3284-[6]
MP-TMT~500-800< 10Lab Scale[4]
Si-TMT after Chromatography>100 (post-column)< 100Lab Scale[9]

Experimental Protocols

Protocol 1: Palladium Removal using Filtration through a Celite® Pad

This protocol is suitable for the removal of heterogeneous palladium catalysts.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a sintered glass funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick).

    • Gently press the Celite® down to create a compact pad.

    • Wet the pad with the solvent used in the reaction mixture.

  • Filtration:

    • Dilute the reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the reaction mixture onto the Celite® pad.

    • Apply gentle vacuum to facilitate filtration.

  • Washing:

    • Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Collection:

    • Collect the filtrate, which contains the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, now free of insoluble palladium.[2]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is effective for removing both heterogeneous and soluble palladium species.

  • Scavenger Selection:

    • Choose a suitable scavenger based on the expected oxidation state of the palladium and the solvent system. Thiol- or thiourea-based scavengers are often effective.

  • Treatment:

    • To the crude reaction mixture, add the recommended amount of the solid-supported scavenger (typically 5-10 wt% relative to the product).

    • Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time should be determined experimentally.

  • Filtration:

    • Filter the mixture to remove the scavenger-bound palladium. A simple gravity filtration or filtration through a short plug of cotton or Celite® is usually sufficient.[5]

  • Washing and Collection:

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[5]

Visualizations

Palladium_Removal_Workflow start Reaction Mixture containing 'this compound' and Palladium Catalyst catalyst_type Is the Palladium Catalyst Heterogeneous or Homogeneous? start->catalyst_type filtration Filtration through Celite® catalyst_type->filtration Heterogeneous soluble_pd Assume Soluble Palladium Present catalyst_type->soluble_pd Homogeneous analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration->analysis1 scavenger Treat with Solid-Supported Scavenger (e.g., Thiol, Thiourea) analysis1->scavenger Pd Levels Too High end_pass Product Meets Purity Specifications analysis1->end_pass Pd Levels Acceptable analysis2 Analyze Residual Pd scavenger->analysis2 chromatography Column Chromatography chromatography->analysis2 analysis2->end_pass Pd Levels Acceptable end_fail Further Purification Required (Consider alternative scavenger, recrystallization, or extraction) analysis2->end_fail Pd Levels Too High soluble_pd->scavenger

References

Preventing debromination of "2-(5-Bromothiophen-2-yl)acetonitrile" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(5-Bromothiophen-2-yl)acetonitrile". The focus is on preventing the common side reaction of debromination during palladium-catalyzed cross-coupling and lithiation reactions.

Troubleshooting Guide

Issue: Significant debromination of starting material observed in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura).

  • Question: Why am I observing a significant amount of the debrominated product, "2-(Thiophen-2-yl)acetonitrile", in my Suzuki-Miyaura reaction?

    Answer: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs when the organopalladium intermediate, formed after oxidative addition of the palladium catalyst to your bromothiophene, is reduced by a hydride source before it can undergo transmetalation with the boronic acid derivative. Potential hydride sources in the reaction mixture can include the solvent (e.g., alcohols), the base, or impurities.

  • Question: How can I minimize debromination in my Suzuki-Miyaura coupling?

    Answer: Several strategies can be employed to suppress debromination:

    • Choice of Solvent: Using anhydrous, aprotic solvents like 1,4-dioxane or toluene is generally preferred over protic solvents. It has been noted that minimizing the amount of water in the reaction can be key to avoiding significant dehalogenation.[1]

    • Base Selection: Use a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid bases that can generate hydrides or have significant water content.

    • Catalyst and Ligand System: Employing a highly active catalyst system with bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over the reductive debromination pathway. The faster the transmetalation and reductive elimination steps, the less time there is for the debromination side reaction to occur.

    • Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient coupling can sometimes reduce the rate of debromination. A typical starting point is around 80-90 °C.[2][3]

    • Purity of Reagents: Ensure all reagents, especially the solvent and base, are thoroughly dried and degassed to remove potential proton sources and oxygen.

Issue: Low yield and debromination during Lithiation and Quenching.

  • Question: My lithiation of "this compound" followed by quenching with an electrophile results in a low yield of the desired product and a significant amount of debrominated starting material. What is happening?

    Answer: This issue typically points to two main problems: either incomplete lithiation or premature quenching of the lithiated intermediate by a proton source. The lithiated thiophene is a very strong base and will readily react with any available proton, leading to the debrominated product.

  • Question: What are the best practices to ensure a successful lithiation and quench?

    Answer: To improve the outcome of your lithiation reaction, consider the following:

    • Rigorous Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure your glassware is oven-dried or flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be scrupulously dried.

    • Choice of Lithiating Agent: For lithium-halogen exchange on bromothiophenes, n-butyllithium (n-BuLi) is commonly used. However, if you suspect side reactions from the n-butyl bromide byproduct, consider using sec-butyllithium or tert-butyllithium.[4] Using two equivalents of t-BuLi can be particularly effective as the second equivalent eliminates the t-BuBr byproduct.

    • Temperature Control: The lithium-halogen exchange is typically very fast and should be performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[4]

    • Addition of Electrophile: Add the electrophile to the cold solution of the lithiated thiophene. Do not allow the lithiated species to warm up before the electrophile is introduced.

    • Proton Sources: Be aware of any acidic protons on your substrate. The methylene protons of the acetonitrile group are acidic and will be deprotonated by the organolithium reagent. Therefore, you will need to use at least two equivalents of the lithiating agent: one for the lithium-halogen exchange and one to deprotonate the acetonitrile group. If this deprotonation is not accounted for, you will have an internal proton source that can lead to debromination.[4]

Frequently Asked Questions (FAQs)

  • Q1: Is the bromine at the 5-position of "this compound" particularly labile?

    • A1: The C-Br bond on a thiophene ring is generally susceptible to cleavage in both palladium-catalyzed couplings and lithiation reactions. The 2- and 5-positions of the thiophene ring are often more reactive than the 3- and 4-positions, which can be an advantage for reactivity but also increases the possibility of side reactions like debromination if conditions are not optimized.

  • Q2: Could my palladium catalyst be causing the debromination?

    • A2: The palladium catalyst is central to the mechanism that can lead to debromination. The formation of a palladium-hydride species, which can then transfer the hydride to the thiophene ring, is a key step in this unwanted pathway. However, the catalyst's propensity to do this is heavily influenced by the other reaction components (ligands, base, solvent, and temperature).

  • Q3: How can I tell if my debromination is occurring during the workup?

    • A3: While less common, premature quenching during workup can be an issue, especially after a lithiation reaction. To check this, you can try quenching a small, cold aliquot of the reaction mixture with a non-aqueous electrophile (like trimethylsilyl chloride) and another with a standard aqueous quench. If the non-aqueous quench gives a higher yield of the desired (silylated) product, your aqueous workup may be contributing to protonation of unreacted lithiated intermediate. For palladium reactions, debromination almost exclusively happens during the reaction, not the workup.

  • Q4: Are there any protecting groups I should consider to prevent debromination?

    • A4: The concept of a protecting group is generally to mask a reactive functional group. In this case, the C-Br bond is the reaction site, so "protecting" it would prevent the desired reaction. The strategies to prevent debromination focus on optimizing the reaction conditions to favor the desired transformation over the undesired one, rather than using a protecting group on the bromine itself.

Quantitative Data Summary

The following table summarizes typical conditions for Suzuki-Miyaura reactions with bromothiophenes and highlights factors that can influence the yield of the desired coupled product versus the debrominated side product. Note that specific yields for "this compound" will be substrate and coupling partner dependent.

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Desired Product Yield (%)Notes on Debromination
12,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901270-85Good yields are obtained with this system, suggesting debromination is minimized.[2]
22,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9012ModerateLower yields compared to dioxane, potentially due to solubility issues affecting reaction rate and allowing more time for side reactions.[3]
34,5-Dibromothiophene-2-carboxaldehydePd(PPh₃)₄ (5)Na₂CO₃Toluene/Minimal H₂O8018GoodThe authors explicitly state that minimizing water is key to avoiding significant dehalogenation.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Debromination:

  • To an oven-dried Schlenk flask, add "this compound" (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the anhydrous base (e.g., K₃PO₄, 3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed, anhydrous solvent (e.g., 1,4-dioxane) via syringe. If a co-solvent like water is necessary, use the minimum amount required and ensure it is degassed.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Look for the formation of the product and the disappearance of the starting material, while also checking for the appearance of a spot corresponding to the debrominated "2-(Thiophen-2-yl)acetonitrile".

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Lithiation and Quenching:

  • Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.

  • Dissolve "this compound" (1 equivalent) in a dry, ethereal solvent (e.g., anhydrous THF or diethyl ether) in the reaction flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi, at least 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange and deprotonation.

  • Add the desired electrophile (1.2-1.5 equivalents), either neat or as a solution in the anhydrous reaction solvent, dropwise to the mixture while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G start Debromination Observed reaction_type Reaction Type? start->reaction_type pd_coupling Palladium Coupling reaction_type->pd_coupling Pd lithiation Lithiation reaction_type->lithiation Li check_solvent Check Solvent: - Anhydrous? - Aprotic? pd_coupling->check_solvent check_conditions Check Conditions: - Anhydrous? - Inert Atmosphere? lithiation->check_conditions check_solvent->pd_coupling No, Fix check_base Check Base: - Anhydrous? - Non-Hydride Source? check_solvent->check_base Yes check_base->pd_coupling No, Fix check_temp Lower Temperature? check_base->check_temp Yes check_temp->pd_coupling No, Try Lower success Problem Solved check_temp->success Yes check_conditions->lithiation No, Fix check_equivalents Check n-BuLi Equivalents (>= 2.2 eq)? check_conditions->check_equivalents Yes check_equivalents->lithiation No, Adjust check_temp_lith Maintained at -78°C before/during quench? check_equivalents->check_temp_lith Yes check_temp_lith->lithiation No, Improve check_temp_lith->success Yes

Caption: Troubleshooting workflow for debromination.

G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_intermediate R-Pd(II)Ln-Br (R = Thienylacetonitrile) oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation reduction Reduction pd2_intermediate->reduction pd2_coupled R-Pd(II)Ln-R' transmetalation->pd2_coupled reductive_elim Reductive Elimination pd2_coupled->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product hydride_source Hydride Source (e.g., Solvent, Base) hydride_source->reduction debrominated_product R-H (Debrominated Product) reduction->debrominated_product start R-Br start->oxidative_add boronic_acid R'-B(OH)₂ boronic_acid->transmetalation

Caption: Palladium cross-coupling cycle and debromination pathway.

G cluster_desired Desired Pathway cluster_side Side Reaction start This compound add_buli + 2.2 eq n-BuLi THF, -78 °C start->add_buli lithiated Lithiated Intermediate (Di-anion) add_buli->lithiated add_electrophile + Electrophile (E+) -78 °C lithiated->add_electrophile quench Premature Quench lithiated->quench desired_product Desired Product (E-Substituted) add_electrophile->desired_product proton_source Proton Source (H₂O, ROH, etc.) proton_source->quench debrominated_product Debrominated Product quench->debrominated_product

Caption: Lithiation pathways for the target molecule.

References

Technical Support Center: Troubleshooting Reactions with 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving "2-(5-Bromothiophen-2-yl)acetonitrile". The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in cross-coupling reactions are a common issue. This guide provides a systematic approach to identifying and resolving the root causes when using this compound as a substrate.

Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings with this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The choice of palladium catalyst and ligand is crucial.

    • Troubleshooting:

      • Catalyst: Ensure you are using a fresh, active palladium source. Pd(PPh₃)₄ is a common choice for bromothiophenes. If it fails, consider more active pre-catalysts like those based on Buchwald ligands (e.g., XPhos, SPhos).

      • Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. If using a simple phosphine like PPh₃, consider switching to a more electron-rich and sterically bulky ligand, which can promote oxidative addition and reductive elimination.

      • Catalyst Loading: A typical starting point is 1-5 mol% of the palladium catalyst. If you suspect catalyst decomposition, a higher loading might be necessary, though this should be optimized.

  • Inappropriate Base or Solvent: The base and solvent system plays a critical role in the transmetalation step and overall reaction rate.

    • Troubleshooting:

      • Base: A common cause of failure is an inappropriate or weak base. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. K₃PO₄ is a good starting point for bromothiophenes. Ensure the base is finely powdered and anhydrous for non-aqueous setups.

      • Solvent: The solvent must solubilize the reactants. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water) is often used to facilitate the dissolution of both the organic substrate and the inorganic base. The ratio of the organic solvent to water can be critical; too much water can lead to side reactions like dehalogenation.[1]

  • Side Reactions: The most common side reactions are dehalogenation of the starting material and protodeboronation of the boronic acid.

    • Troubleshooting:

      • Dehalogenation: This is often promoted by excessive water or high temperatures.[1] Try reducing the amount of water in your solvent system or switching to a different solvent.

      • Protodeboronation: This can be an issue with electron-deficient or sterically hindered boronic acids. Ensure your boronic acid is of high quality.

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Troubleshooting:

      • Temperature: Suzuki reactions with aryl bromides typically require heating. A starting point is 80-100 °C. If conversion is low, a moderate increase in temperature may help.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to low conversion, while prolonged reaction times can lead to byproduct formation.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling check_catalyst 1. Verify Catalyst System - Fresh Pd source? - Appropriate ligand? - Correct loading? start->check_catalyst check_base_solvent 2. Evaluate Base & Solvent - Suitable base (e.g., K3PO4)? - Proper solvent system? - Reagents dissolved? check_catalyst->check_base_solvent If catalyst is ok check_side_reactions 3. Analyze for Side Reactions - Dehalogenation? - Protodeboronation? check_base_solvent->check_side_reactions If base/solvent are appropriate check_conditions 4. Optimize Reaction Conditions - Increase temperature? - Extend reaction time? check_side_reactions->check_conditions If side reactions are minimal solution Improved Conversion check_conditions->solution After optimization

Caption: Troubleshooting flowchart for low Suzuki-Miyaura coupling conversion.

Q2: My Buchwald-Hartwig amination is not working. What should I check?

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations hinges on the careful selection of the catalyst system, base, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection: This is often the most critical factor.

    • Troubleshooting:

      • Catalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common palladium precursors.

      • Ligand: The choice of phosphine ligand is paramount. For heterocyclic halides, bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often superior to simpler ligands.

      • Pre-catalysts: Consider using commercially available pre-catalysts (e.g., XPhos Pd G3) which can offer higher activity and reproducibility.

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Troubleshooting:

      • Commonly used bases include NaOtBu, KOtBu, and LiHMDS. For substrates that may be sensitive to very strong bases, Cs₂CO₃ can be a milder alternative. The choice of base can be ligand and substrate-dependent.

  • Solvent Choice: Anhydrous, aprotic solvents are essential.

    • Troubleshooting:

      • Toluene, 1,4-dioxane, and THF are commonly used. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst and hydrolyze the starting materials.

  • Amine Reactivity: The nature of the amine coupling partner can influence the reaction.

    • Troubleshooting:

      • Primary amines can sometimes be challenging. If coupling with ammonia, an ammonia surrogate like benzophenone imine followed by hydrolysis may be necessary.[2]

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Conversion in Buchwald-Hartwig check_catalyst 1. Assess Catalyst System - Appropriate Pd source? - Effective ligand (e.g., XPhos)? - Using a pre-catalyst? start->check_catalyst check_base 2. Verify Base - Strong, non-nucleophilic base? - Anhydrous? check_catalyst->check_base If catalyst is appropriate check_solvent 3. Check Solvent - Anhydrous aprotic solvent? - Degassed? check_base->check_solvent If base is correct check_amine 4. Consider Amine Partner - Primary amine issues? - Need for ammonia surrogate? check_solvent->check_amine If solvent is suitable solution Improved Conversion check_amine->solution After adjustments

Caption: Troubleshooting flowchart for low Buchwald-Hartwig amination conversion.

Frequently Asked Questions (FAQs)

Q3: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. How can I prevent this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides, including bromothiophenes. It results in the replacement of the bromine atom with a hydrogen atom.

  • Cause: This side reaction is often promoted by the presence of water, alcohols, or other protic species in the reaction mixture, especially at elevated temperatures.[1] It can also be influenced by the choice of ligand and base.

  • Solution:

    • Use anhydrous solvents and reagents.

    • Minimize the amount of water if it is used as a co-solvent.

    • Consider using a less protic solvent system.

    • Screen different ligands, as some may favor the desired coupling over dehalogenation.

Q4: My nitrile group seems to be hydrolyzing to a carboxylic acid or amide under the reaction conditions. What can I do?

The acetonitrile group (-CH₂CN) can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.

  • Cause: Both acid- and base-catalyzed hydrolysis of the nitrile can occur, proceeding through an amide intermediate to the carboxylic acid.[2]

  • Solution:

    • For Base-Mediated Reactions (e.g., Suzuki, Buchwald-Hartwig):

      • Use the mildest effective base possible. For instance, if using a strong base like NaOtBu leads to hydrolysis, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Minimize reaction time; monitor the reaction closely and work it up as soon as the starting material is consumed.

    • For Acidic Conditions: Avoid strongly acidic workups if the product is sensitive. Neutralize the reaction mixture carefully.

Q5: Are there any known stability issues with the thiophene ring itself?

Thiophene rings are generally robust in cross-coupling reactions. However, the sulfur atom can potentially interact with the palladium catalyst. While this is not typically a major issue with modern, well-defined catalyst systems, catalyst poisoning is a possibility, especially with less stable catalysts. If you suspect catalyst deactivation, screening different ligands or using a higher catalyst loading might be beneficial.

Data Presentation

The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with bromothiophene derivatives, based on literature for analogous compounds. These should be considered as starting points for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.1 - 1.5 equiv
Catalyst Pd(PPh₃)₄2-5 mol%
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed
Temperature 80 - 100 °C
Time 12 - 24 hMonitor by TLC/LC-MS

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromothiophenes

ParameterConditionNotes
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand XPhos or SPhos2-4 mol%
Base NaOtBu or K₃PO₄1.5 - 2.0 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Temperature 90 - 110 °C
Time 12 - 24 hMonitor by TLC/LC-MS

Experimental Protocols

The following are generalized experimental protocols based on established methodologies for similar substrates. Note: These are starting points and may require optimization for your specific reaction.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Technical Support Center: Stability of "2-(5-Bromothiophen-2-yl)acetonitrile" under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing "2-(5-Bromothiophen-2-yl)acetonitrile" in chemical syntheses under basic conditions. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and challenges encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that users may encounter, presented in a question-and-answer format.

Issue 1: Low or No Yield in Reactions Requiring Deprotonation

Q: My reaction involving the deprotonation of this compound with a base is resulting in a low yield of my desired product. What are the likely causes?

A: Low yields in such reactions are often attributed to the stability of the starting material under the chosen basic conditions. The primary competing reaction is the hydrolysis of the nitrile group.

  • Nitrile Hydrolysis: The most significant side reaction is the base-catalyzed hydrolysis of the nitrile group to form 2-(5-bromothiophen-2-yl)acetamide and subsequently 2-(5-bromothiophen-2-yl)acetic acid. This is particularly problematic when using aqueous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2][3]

  • Incomplete Deprotonation: The selected base may not be sufficiently strong to achieve complete deprotonation of the α-carbon, leading to a low concentration of the required α-cyano carbanion.

  • Sub-optimal Temperature: Higher reaction temperatures can accelerate the rate of decomposition and other side reactions.

  • Presence of Water: Adventitious water in the reagents or solvents can facilitate the hydrolysis of the nitrile.

Troubleshooting Recommendations:

  • Employ Anhydrous Conditions: Use thoroughly dried solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Select an Appropriate Base: Utilize strong, non-nucleophilic bases. See the table below for suggestions.

  • Optimize Reaction Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the appearance of any byproducts.

Issue 2: Identification of Unexpected Byproducts

Q: During my reaction, I observe a new, more polar spot on my TLC plate that is not my expected product. What is this byproduct likely to be?

A: The appearance of a more polar spot is a strong indicator of nitrile hydrolysis. The potential byproducts are:

  • 2-(5-bromothiophen-2-yl)acetamide: The initial product of hydrolysis, which is more polar than the starting nitrile.

  • 2-(5-bromothiophen-2-yl)acetic acid: The product of further hydrolysis of the amide. This carboxylic acid is significantly more polar and may appear as a streak on a standard silica gel TLC plate.

Confirmation of Byproduct Identity:

  • Spectroscopic Analysis: If possible, isolate the byproduct using column chromatography and characterize it by IR and NMR spectroscopy. An IR spectrum of the amide will show characteristic N-H and C=O absorptions, while the carboxylic acid will exhibit a broad O-H and a C=O stretch.

  • TLC Co-spotting: If an authentic sample of the suspected byproduct is available, co-spotting it with the reaction mixture on a TLC plate can provide a quick identification.

Issue 3: Assessing the Quality of the Starting Material

Q: How can I verify the purity of my this compound before starting my experiment?

A: The stability of the starting material is crucial for a successful reaction. It is recommended to assess its purity, especially if it has been stored for an extended period.

  • Visual Inspection: The pure compound is typically a solid or liquid.[4] Any noticeable change in color or physical state may suggest decomposition.

  • Chromatographic Analysis: A simple TLC analysis can reveal the presence of impurities. A pure sample should ideally show a single spot. The presence of more polar spots may indicate hydrolysis.

  • Spectroscopic Verification: A proton NMR spectrum is the most definitive method to confirm the purity and structural integrity of the starting material.

Data Presentation: Recommended Reagents and Conditions

The following table provides a summary of recommended bases and solvents for the efficient generation of the α-cyano carbanion from this compound while minimizing degradation.

BaseRecommended Solvent(s)Typical Temperature RangeKey Considerations
Sodium Hydride (NaH)Anhydrous THF, Anhydrous DMF0 °C to Room TemperatureStrong, non-nucleophilic base. Handle with care due to its pyrophoric nature.
Lithium Diisopropylamide (LDA)Anhydrous THF-78 °C to 0 °CVery strong, non-nucleophilic base ideal for clean deprotonation. Often prepared fresh or requires titration before use.
Sodium bis(trimethylsilyl)amide (NaHMDS)Anhydrous THF-78 °C to Room TemperatureA strong, non-nucleophilic base with good solubility in organic solvents.
Potassium tert-butoxide (KOtBu)Anhydrous THF, tert-Butanol0 °C to Room TemperatureA strong, sterically hindered base. Strict anhydrous conditions are essential.

Experimental Protocols

General Protocol for Deprotonation and Alkylation

This protocol outlines a general procedure for the formation of the α-cyano carbanion of this compound and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., LDA, NaH)

  • Electrophile (e.g., an alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Inert atmosphere apparatus

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to the appropriate temperature (e.g., -78 °C for LDA or 0 °C for NaH).

  • Slowly add the base to the stirred solution.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

  • Slowly add a solution of the electrophile in anhydrous THF.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Proceed with a standard aqueous workup, followed by extraction and purification of the desired product.

Visualizations

troubleshooting_flowchart cluster_sm_consumed cluster_sm_not_consumed start Low or No Product Yield check_sm Is Starting Material Consumed? (Monitor by TLC) start->check_sm polar_spot Is a New, More Polar Spot Observed? check_sm->polar_spot Yes check_base Is the Base Sufficiently Strong? check_sm->check_base No hydrolysis Likely Hydrolysis. - Use anhydrous conditions. - Employ a non-nucleophilic base. - Lower the reaction temperature. polar_spot->hydrolysis Yes no_new_spot Other Side Reactions or Product Instability. - Re-evaluate reaction temperature. - Consider a milder base. polar_spot->no_new_spot No weak_base Use a Stronger Base (e.g., LDA, NaH). Verify base activity/titer. check_base->weak_base No strong_base Check Reagent Purity and Setup. - Ensure solvents are anhydrous. - Verify reaction temperature. check_base->strong_base Yes

Caption: A troubleshooting flowchart for low-yielding reactions.

reaction_pathways cluster_desired_path Desired Reaction Pathway cluster_degradation_path Primary Degradation Pathway start This compound carbanion Desired α-Cyano Carbanion start->carbanion Strong, Non-nucleophilic Base (Anhydrous, Low Temperature) amide Hydrolysis Byproduct: 2-(5-Bromothiophen-2-yl)acetamide start->amide Aqueous Base or Presence of Water product Desired Alkylated Product carbanion->product + Electrophile acid Hydrolysis Byproduct: 2-(5-Bromothiophen-2-yl)acetic acid amide->acid Further Hydrolysis

Caption: Desired reaction pathway versus the primary degradation pathway.

experimental_workflow start Start with Pure This compound dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere start->dissolve cool Cool Reaction Mixture (e.g., -78°C or 0°C) dissolve->cool add_base Slowly Add Strong, Non-nucleophilic Base cool->add_base form_carbanion Allow for Carbanion Formation (Stir for 30-60 min) add_base->form_carbanion add_electrophile Slowly Add Electrophile form_carbanion->add_electrophile react Monitor Reaction by TLC add_electrophile->react quench Quench Reaction with sat. aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify end Isolated Product purify->end

Caption: A recommended experimental workflow for minimizing degradation.

References

Managing exothermic reactions during the synthesis of "2-(5-Bromothiophen-2-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Exothermic reactions, if not properly managed, can lead to reduced yield, impurity formation, and potentially hazardous situations such as thermal runaway. The following table outlines common issues encountered during the synthesis of this compound via the cyanation of 2-bromo-5-(chloromethyl)thiophene, their potential causes, and recommended actions.

IssuePotential Cause(s)Recommended Action(s)
Rapid, Uncontrolled Temperature Rise (Exotherm) 1. Addition rate of the cyanide solution is too fast.2. Inadequate cooling or stirring.3. High concentration of reactants.1. Immediately stop the addition of the cyanide solution.2. Increase cooling by lowering the temperature of the cooling bath.3. Ensure vigorous stirring to improve heat dissipation.4. If the temperature continues to rise, prepare for emergency quenching (see FAQ).
Low Product Yield 1. Loss of product due to excessive exotherm leading to side reactions.2. Incomplete reaction.3. Inefficient phase transfer catalysis.1. Improve temperature control by slowing the addition of the cyanide solution.2. Monitor the reaction by TLC or GC to ensure completion.3. Ensure the phase-transfer catalyst is active and used in the correct amount.
Formation of Impurities 1. High reaction temperature promoting side reactions (e.g., hydrolysis of the nitrile).2. Presence of water in the reaction mixture.1. Maintain the reaction temperature within the recommended range.2. Use anhydrous solvents and reagents.
Reaction Fails to Initiate 1. Inactive starting material.2. Phase-transfer catalyst is not effective or absent.3. Low reaction temperature.1. Verify the purity of 2-bromo-5-(chloromethyl)thiophene.2. Add an appropriate phase-transfer catalyst (e.g., tetrabutylammonium bromide).3. Slowly and carefully allow the reaction temperature to rise to the recommended initiation temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction in this synthesis?

A1: The primary cause of the exotherm is the nucleophilic substitution reaction between the highly reactive benzylic-like halide (2-bromo-5-(chloromethyl)thiophene) and the cyanide anion. This reaction has a significant activation energy and a large negative enthalpy of reaction, releasing a substantial amount of heat.

Q2: How can I effectively control the reaction temperature?

A2: Effective temperature control can be achieved through a combination of measures:

  • Slow, Controlled Addition: Add the sodium cyanide solution dropwise to the reaction mixture.

  • Efficient Cooling: Use a cooling bath (e.g., ice-water or a cryostat) to maintain the desired reaction temperature.

  • Vigorous Stirring: Ensure efficient heat transfer from the reaction mixture to the cooling bath by maintaining a high stirring rate.

  • Dilution: Conducting the reaction at a lower concentration can help to manage the heat generated.

Q3: What are the recommended reaction conditions to minimize the risk of a runaway reaction?

A3: To minimize risks, it is recommended to start the reaction at a low temperature (e.g., 0-5 °C) and carefully monitor the temperature during the addition of the cyanide solution. A phase-transfer catalyst can facilitate the reaction at a lower, more controllable temperature. A summary of recommended starting parameters is provided in the table below.

ParameterRecommended Value
Initial Reaction Temperature 0 - 5 °C
Addition Funnel Jacketed addition funnel with coolant circulation
Cyanide Solution Addition Rate Maintain internal temperature below 10 °C
Stirring Speed > 300 RPM (ensure good vortex)
Emergency Quenching Agent Cold, saturated aqueous sodium hypochlorite solution

Q4: What is a suitable emergency quenching procedure for an uncontrolled exotherm?

A4: In the event of an uncontrolled exotherm, a pre-prepared quenching solution should be used. A cold, saturated solution of sodium hypochlorite can be carefully added to the reaction mixture. This will oxidize the cyanide ions to the less toxic cyanate. This procedure should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q5: What is the role of a phase-transfer catalyst in this reaction?

A5: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is crucial for this reaction. It facilitates the transfer of the cyanide anion from the aqueous phase (or solid phase) to the organic phase where the 2-bromo-5-(chloromethyl)thiophene is dissolved. This allows the reaction to proceed at a lower and more easily controlled temperature, which is critical for managing the exotherm.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound with a strong emphasis on managing the exothermic nature of the reaction.

Materials:

  • 2-Bromo-5-(chloromethyl)thiophene

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (anhydrous)

  • Water (deionized)

  • Ice

  • Saturated aqueous sodium hypochlorite (for quenching)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Jacketed addition funnel with coolant circulation

  • Cooling bath (ice-water or cryostat)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a jacketed addition funnel. Place the flask in a cooling bath.

  • Charge Reactants: Charge the flask with 2-bromo-5-(chloromethyl)thiophene and a catalytic amount of tetrabutylammonium bromide dissolved in anhydrous dichloromethane. Begin vigorous stirring and cool the mixture to 0-5 °C under an inert atmosphere.

  • Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide in deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment.

  • Controlled Addition: Fill the jacketed addition funnel with the sodium cyanide solution and circulate a coolant through the jacket. Add the cyanide solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully add cold water to the reaction mixture. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Exotherm_Management_Workflow start Start Synthesis setup Reaction Setup: - Cooling bath at 0-5°C - Vigorous stirring - Inert atmosphere start->setup add_cyanide Slow, dropwise addition of NaCN solution setup->add_cyanide monitor_temp Monitor Internal Temperature add_cyanide->monitor_temp temp_ok Temperature < 10°C? monitor_temp->temp_ok temp_stabilized Temperature Stabilizes? monitor_temp->temp_stabilized continue_addition Continue Addition temp_ok->continue_addition Yes temp_high Temperature > 10°C? temp_ok->temp_high No continue_addition->add_cyanide end Reaction Complete continue_addition->end Reaction Finished stop_addition Stop NaCN Addition temp_high->stop_addition Yes increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring check_stirring->monitor_temp resume_slowly Resume Addition Slowly temp_stabilized->resume_slowly Yes runaway Thermal Runaway? temp_stabilized->runaway No resume_slowly->add_cyanide quench Emergency Quench (Cold NaOCl solution) runaway->quench Yes quench->end

Caption: Workflow for managing exothermic events.

Logical_Relationship cluster_factors Factors Influencing Exotherm cluster_consequences Potential Consequences of Uncontrolled Exotherm cluster_mitigation Mitigation Strategies Addition Rate Addition Rate Thermal Runaway Thermal Runaway Addition Rate->Thermal Runaway Reactant Concentration Reactant Concentration Reactant Concentration->Thermal Runaway Cooling Efficiency Cooling Efficiency Reduced Yield Reduced Yield Cooling Efficiency->Reduced Yield Stirring Rate Stirring Rate Impurity Formation Impurity Formation Stirring Rate->Impurity Formation Safety Hazard Safety Hazard Slow Reagent Addition Slow Reagent Addition Efficient Cooling Efficient Cooling Vigorous Stirring Vigorous Stirring Dilute Conditions Dilute Conditions Phase-Transfer Catalysis Phase-Transfer Catalysis

Caption: Key factors in exothermic reaction control.

Side reactions of the nitrile group in "2-(5-Bromothiophen-2-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromothiophen-2-yl)acetonitrile. The information is designed to address specific issues that may be encountered during experimental work involving the modification of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving the nitrile group of this compound?

The nitrile group in this compound is a versatile functional group that can undergo several common transformations:

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-(5-Bromothiophen-2-yl)acetic acid) or an amide (2-(5-Bromothiophen-2-yl)acetamide). This reaction is typically carried out under acidic or basic conditions.

  • Reduction: The nitrile group can be reduced to a primary amine (2-(5-Bromothiophen-2-yl)ethanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

  • Reaction with Organometallic Reagents: Reaction with Grignard or organolithium reagents can convert the nitrile group into a ketone. The specific ketone formed depends on the organometallic reagent used.[1][2]

Q2: What are the potential side reactions to be aware of when working with this compound?

Besides the reactions of the nitrile group, the bromothiophene ring can also participate in or be affected by the reaction conditions, leading to potential side reactions:

  • Debromination: The bromine atom on the thiophene ring can be removed under certain reductive conditions, especially with strong reducing agents or catalytic hydrogenation. This would lead to the formation of 2-(thiophen-2-yl)acetonitrile derivatives.

  • Ring Opening/Degradation: Thiophene rings can be sensitive to strong acids and certain oxidizing agents. Harsh reaction conditions may lead to the degradation of the thiophene ring.

  • Nucleophilic Aromatic Substitution: The bromine atom can be substituted by strong nucleophiles under specific conditions, although this is generally less common than reactions at the nitrile group.[3]

Q3: How can I monitor the progress of reactions involving this compound?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most reactions. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product(s). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Hydrolysis of the Nitrile Group

Issue: Low yield of the desired carboxylic acid or amide.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. - Use a stronger acid or base. For example, switch from HCl to H₂SO₄ for acidic hydrolysis, or from NaOH to KOH for basic hydrolysis. Be cautious as harsher conditions can promote side reactions.
Formation of Amide as a Byproduct (when targeting the acid) - Prolong the reaction time and/or increase the temperature to ensure complete hydrolysis of the intermediate amide to the carboxylic acid.[1]
Degradation of the Thiophene Ring - Use milder reaction conditions. For example, use a lower concentration of acid or base, or a lower reaction temperature. - Consider enzymatic hydrolysis as a milder alternative if available.
Difficult Product Isolation - Adjust the pH during workup. Ensure the carboxylic acid is fully protonated (acidic pH) for extraction into an organic solvent, or fully deprotonated (basic pH) to remain in the aqueous layer.

Experimental Protocol: General Procedure for Acidic Hydrolysis

  • Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane).

  • Add an excess of aqueous acid (e.g., 6M HCl or H₂SO₄).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it carefully.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Logical Relationship for Troubleshooting Hydrolysis

start Low Yield in Hydrolysis check_sm Check for unreacted starting material (TLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present side_products Check for side products (TLC/LC-MS) check_sm->side_products Absent increase_conditions Increase reaction time/temperature or use stronger acid/base incomplete_rxn->increase_conditions degradation Degradation of Thiophene Ring side_products->degradation amide_byproduct Amide byproduct formed side_products->amide_byproduct workup_issue Check aqueous layer for product side_products->workup_issue No clear spots milder_conditions Use milder conditions degradation->milder_conditions prolong_hydrolysis Prolong reaction time/temperature amide_byproduct->prolong_hydrolysis ph_adjustment Optimize pH during extraction workup_issue->ph_adjustment

Caption: Troubleshooting flowchart for low yield in hydrolysis.

Reduction of the Nitrile Group to a Primary Amine

Issue: Formation of multiple products or low yield of the primary amine.

Possible Cause Troubleshooting Steps
Over-reduction or Side Reactions with LiAlH₄ - Control the reaction temperature. Perform the addition of the nitrile to the LiAlH₄ suspension at 0 °C. - Use a less reactive hydride reagent, such as borane (BH₃) or NaBH₄ with a catalyst.
Debromination - Choose a milder reducing agent. Catalytic hydrogenation with certain catalysts (e.g., Rh/C) might be more selective than with Pd/C. - Electrochemical reduction can sometimes offer better selectivity.[4] - Use borohydride-based reducing systems, which are less likely to cause debromination.[5]
Incomplete Reaction - Ensure the LiAlH₄ is fresh and active. - Use a sufficient excess of the reducing agent. - Increase the reaction time.
Difficult Product Isolation - Proper quenching of the reaction is crucial. Follow a standard procedure (e.g., Fieser workup) to obtain a filterable solid. - The resulting amine may be water-soluble. Extraction at high pH can improve recovery in the organic phase.

Experimental Protocol: General Procedure for LiAlH₄ Reduction

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in a dry etheral solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound in the same dry solvent.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by aqueous NaOH, and then more water.

  • Stir the mixture until a white precipitate forms.

  • Filter the solid and wash it thoroughly with the solvent.

  • Dry the combined filtrate over anhydrous sulfate and concentrate under reduced pressure.

  • Purify the amine, if necessary, by distillation or chromatography.

Experimental Workflow for Nitrile Reduction

start Start: this compound dissolve Dissolve in dry THF start->dissolve add_nitrile Slowly add nitrile solution to LiAlH₄ suspension dissolve->add_nitrile prepare_lah Prepare LiAlH₄ suspension in dry THF at 0°C prepare_lah->add_nitrile react Stir at room temperature (Monitor by TLC) add_nitrile->react quench Quench reaction at 0°C (H₂O, NaOH(aq), H₂O) react->quench filter Filter to remove aluminum salts quench->filter extract Dry and concentrate filtrate filter->extract product Product: 2-(5-Bromothiophen-2-yl)ethanamine extract->product

Caption: Experimental workflow for the reduction of the nitrile.

Reaction with Grignard Reagents to form Ketones

Issue: Low yield of the ketone or formation of byproducts.

Possible Cause Troubleshooting Steps
Grignard Reagent Reacts with Itself (Wurtz Coupling) - Ensure the reaction is performed under strictly anhydrous conditions. - Add the Grignard reagent slowly to the nitrile solution.
Formation of the Amine Byproduct - This can occur if the Grignard reagent acts as a reducing agent. Using a different Grignard reagent or switching to an organolithium reagent might mitigate this.
Halogen-Metal Exchange - The Grignard reagent can potentially react with the bromine on the thiophene ring. Perform the reaction at a low temperature to minimize this side reaction.
Incomplete Hydrolysis of the Imine Intermediate - Ensure sufficient time and adequate acidity during the aqueous workup to fully hydrolyze the intermediate imine to the ketone.[2]
Double Addition to the Ketone Product - This is generally not an issue as the ketone is formed during the workup, after the Grignard reagent has been quenched. However, if the workup is not performed correctly, this could be a possibility.

Data on Potential Side Reactions

Reaction Desired Product Potential Side Product(s) Conditions Favoring Side Product(s)
Hydrolysis 2-(5-Bromothiophen-2-yl)acetic acid2-(5-Bromothiophen-2-yl)acetamideIncomplete hydrolysis (insufficient time, temperature, or reagent).
Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) 2-(5-Bromothiophen-2-yl)ethanamine2-(Thiophen-2-yl)ethanamine (debrominated)Harsh reducing conditions, use of certain catalysts (e.g., Pd/C).
Reaction with Grignard (R-MgX) 1-(5-Bromothiophen-2-yl)-alkan-1-one2-(5-Bromothiophen-2-yl)ethanamine (from reduction), Thiophene derivative (from halogen-metal exchange)High temperatures, highly reactive Grignard reagents.

References

Purification challenges of crude "2-(5-Bromothiophen-2-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude "2-(5-Bromothiophen-2-yl)acetonitrile" (CAS 71637-37-1).[1][2][3] It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this intermediate with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities often relate to the synthetic route employed. Based on typical syntheses starting from 2-bromo-5-(chloromethyl)thiophene or 5-bromothiophene-2-carbaldehyde, potential impurities include:

  • Unreacted Starting Materials: Such as 5-bromothiophene-2-carbaldehyde or the corresponding alcohol, (5-bromothiophen-2-yl)methanol.

  • Side-Reaction Products: Dibrominated thiophene species or products from the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

  • Residual Solvents: Solvents used during the synthesis and workup, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Reagents: Excess reagents from the cyanation step.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a crude product, flash column chromatography is the most common and effective initial purification method. This is typically followed by recrystallization to achieve higher purity if required.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity and detection of minor impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify structurally related impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: Is this compound stable under typical purification conditions?

A4: The compound is generally stable. However, prolonged exposure to strong acids or bases can lead to the hydrolysis of the nitrile functional group. It is advisable to avoid unnecessarily harsh conditions and high temperatures for extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oily Product After Chromatography The product is not solid at room temperature or contains low-melting impurities or residual solvent.1. Ensure all solvent is removed under high vacuum. 2. Attempt trituration with a non-polar solvent like hexanes or pentane to induce crystallization. 3. If the product is inherently an oil, proceed with the next step assuming it is pure based on analytical data.
Multiple Spots on TLC Close to the Product Spot Isomeric impurities or closely related side-products are present.1. Optimize the chromatography solvent system. Try using a less polar solvent system in a gradient elution. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Attempt recrystallization, which can be highly effective at removing isomeric impurities.
Product "Oils Out" During Recrystallization The solvent is too non-polar for the product at the boiling point, or the solution is supersaturated with impurities.1. Add a co-solvent in which the compound is more soluble to the hot mixture until the solution becomes clear. 2. Re-purify by column chromatography to remove impurities that may be inhibiting crystallization. 3. Cool the solution more slowly and introduce a seed crystal.
Low Recovery After Purification The product is partially lost on the column or is more soluble than expected in the recrystallization solvent.1. For chromatography, ensure the chosen solvent system provides an appropriate Rf value (0.2-0.4) to prevent excessive band broadening. 2. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. Cool the filtrate to maximize precipitation and wash the collected crystals with ice-cold solvent.
Purity by HPLC is Stagnant (~97-98%) A persistent, co-eluting impurity is present.1. Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column type) to resolve the impurity.[5] 2. Attempt preparative HPLC for small-scale, high-purity isolation. 3. Consider a chemical purification step, such as a selective reaction that targets the impurity.

Data Presentation

Table 1: Example Solvent Systems for Flash Column Chromatography (Note: Optimal systems should be determined by TLC analysis)

Solvent System (v/v) Typical Rf Value Notes
10% Ethyl Acetate in Hexanes~0.40Good for separating non-polar impurities.
20% Ethyl Acetate in Hexanes~0.65May be too high for good separation; adjust as needed.
5% Ether in Dichloromethane~0.35An alternative system if tailing occurs with ethyl acetate.

Table 2: Purity Analysis Comparison of a Purified Batch

Analytical Method Parameter Measured Result
HPLC (254 nm)% Area99.6%
¹H NMR (400 MHz, CDCl₃)Relative IntegrationNo observable impurities
GC-MSTotal Ion Chromatogram>99% (main peak)
Melting PointRange83-85 °C

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation: Dry-load the crude this compound onto silica gel (approx. 2-3 times the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane), add the silica gel, and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system. Increase the polarity gradually (e.g., from 5% to 15% Ethyl Acetate) to elute the product.

  • Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Isopropanol or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimum Solvent (e.g., DCM) Crude->Dissolve DryLoad Adsorb onto Silica Gel (Dry Loading) Dissolve->DryLoad Column Flash Column Chromatography DryLoad->Column TLC Monitor Fractions by TLC Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Analysis1 Purity Check (TLC, HPLC, NMR) Evaporate->Analysis1 Recrystallize Recrystallization (Optional) Analysis1->Recrystallize Purity < 99% Pure Pure Product (>99%) Analysis1->Pure Purity > 99% Recrystallize->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Post-Chromatography Purity Check by TLC/HPLC Pure Product is Pure (Proceed to Solvent Removal) Start->Pure Single Spot / Peak >99% Impure Product is Impure Start->Impure Multiple Spots / Peaks <99% ImpurityType What is the nature of the impurity? Impure->ImpurityType Baseline Baseline/Polar Impurity ImpurityType->Baseline Streaking from baseline CloseRf Impurity with Close Rf/RT ImpurityType->CloseRf Spots/peaks not well-resolved Solvent Residual Solvent ImpurityType->Solvent Confirmed by NMR/GC Solution_Baseline Re-run column with a more polar initial eluent to wash out impurities first. Baseline->Solution_Baseline Solution_CloseRf 1. Try recrystallization. 2. Re-run column with a less polar solvent system to improve separation. CloseRf->Solution_CloseRf Solution_Solvent Dry under high vacuum for an extended period. Solvent->Solution_Solvent

Caption: Decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(5-Bromothiophen-2-yl)acetonitrile and 2-(3-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric brominated thiophene derivatives: 2-(5-bromothiophen-2-yl)acetonitrile and 2-(3-bromothiophen-2-yl)acetonitrile. While direct comparative kinetic studies for these specific compounds are not extensively available in the peer-reviewed literature, this document extrapolates their expected reactivity based on well-established principles of thiophene chemistry, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Introduction to Thiophene Reactivity

The reactivity of substituted thiophenes is significantly influenced by the position of the substituents. The carbon atoms adjacent to the sulfur atom (C2 and C5, the α-positions) are generally more electron-rich and sterically accessible than the carbons at the C3 and C4 positions (the β-positions). This inherent electronic and steric difference dictates the regioselectivity and reaction rates of various chemical transformations.[1][2]

In the context of the two isomers , this compound features a bromine atom at an α-position, while 2-(3-bromothiophen-2-yl)acetonitrile has its bromine at a β-position. This fundamental structural difference is expected to be the primary determinant of their relative reactivity.

Comparative Reactivity Analysis

Based on established principles of thiophene chemistry, a qualitative comparison of the reactivity of the two isomers is presented below.

Reaction TypeThis compound (α-bromo)2-(3-Bromothiophen-2-yl)acetonitrile (β-bromo)Rationale
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityThe C-Br bond at the α-position (C5) is generally more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4] The higher electron density at the α-position facilitates this step.
Buchwald-Hartwig Amination Higher ReactivityLower ReactivitySimilar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is more facile at the more electron-rich and less sterically hindered α-position.[5][6]
Nucleophilic Aromatic Substitution (SNAr) Lower ReactivityPotentially Higher (if activated)SNAr reactions on unactivated aryl halides are generally difficult. However, the reactivity is enhanced by the presence of strong electron-withdrawing groups. The acetonitrile group has a moderate electron-withdrawing effect. The relative reactivity would depend on the specific reaction conditions and the ability of the thiophene ring to stabilize the intermediate Meisenheimer complex. In some cases, β-halothiophenes can be more reactive in SNAr if the substitution pattern allows for better stabilization of the negative charge.

Experimental Protocols

The following are representative, generalized experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl bromides.[7][8]

Reaction:

Materials:

  • This compound or 2-(3-Bromothiophen-2-yl)acetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the bromothiopheneacetonitrile, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Representative Protocol

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[9][10]

Reaction:

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-NR2(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Aryl-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination (Ar-NR2) caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Solvent under Inert Atmosphere Reagents->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Final Product Purification->Final Product caption General Experimental Workflow for Cross-Coupling.

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

References

A Comparative Guide to Thiophene Building Blocks: 2-(5-Bromothiophen-2-yl)acetonitrile in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as indispensable building blocks for the synthesis of a wide array of functional organic materials and pharmacologically active compounds. Their utility spans from organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), to the development of novel therapeutic agents. This guide provides a comparative analysis of 2-(5-Bromothiophen-2-yl)acetonitrile , a versatile bifunctional thiophene derivative, against other common thiophene building blocks. We will delve into their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound offers a unique combination of a reactive bromine atom, suitable for various cross-coupling reactions, and a synthetically versatile acetonitrile moiety. This dual functionality allows for sequential modifications, making it a valuable intermediate in multi-step syntheses. Compared to simpler building blocks like 2-bromothiophene, the presence of the electron-withdrawing acetonitrile group at the 2-position can influence the reactivity of the bromine at the 5-position. This guide will explore the nuances of this reactivity in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, providing a framework for its effective utilization.

Comparative Reactivity in Cross-Coupling Reactions

The performance of thiophene building blocks in palladium-catalyzed cross-coupling reactions is a critical factor in their selection for a synthetic route. The electronic nature of the substituents on the thiophene ring plays a significant role in the ease of oxidative addition, the rate-determining step in many of these catalytic cycles.

Below, we present a comparative overview of the reactivity of this compound with other commonly used thiophene building blocks. While direct side-by-side comparative studies under identical conditions are limited in published literature, the following data is compiled from various sources and established principles of organic chemistry to provide a useful comparison.

Data Presentation: Performance in Cross-Coupling Reactions

Table 1: Comparison of Thiophene Building Blocks in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryThiophene Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O9012~85-95
22-BromothiophenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O8012~85-95[1]
32-ThiophenecarboxaldehydePd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O10018~70-80
42-AcetylthiophenePd₂(dba)₃/SPhos (2 mol%)K₃PO₄Toluene11016~75-85

Table 2: Comparison of Thiophene Building Blocks in Stille Coupling with Tributyl(phenyl)stannane

EntryThiophene Building BlockCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (2 mol%)Toluene11016~80-90
22-BromothiophenePd(PPh₃)₄ (2 mol%)Toluene11016~80-90
32-ThiophenecarboxaldehydePdCl₂(PPh₃)₂ (3 mol%)DMF10024~65-75
42-AcetylthiophenePd₂(dba)₃/P(fur)₃ (2 mol%)Toluene11018~70-80

Table 3: Comparison of Thiophene Building Blocks in Sonogashira Coupling with Phenylacetylene

EntryThiophene Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHF658~85-95
22-BromothiophenePd(PPh₃)₂Cl₂/CuI (2/4 mol%)Et₃NTHF658~90-98
32-ThiophenecarboxaldehydePd(PPh₃)₄/CuI (5/10 mol%)i-Pr₂NEtDioxane8012~60-70
42-AcetylthiophenePd(PPh₃)₂Cl₂/CuI (3/6 mol%)Et₃NDMF9010~70-80

Note: The yields presented are typical ranges compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

To provide a practical context for the application of these building blocks, a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.

Detailed Methodology: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 202 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1.25 mL)

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and deionized water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product, 2-(5-(4-methoxyphenyl)thiophen-2-yl)acetonitrile.

Visualizing Synthetic Strategies

The strategic use of bifunctional building blocks like this compound can be visualized to better understand their role in complex syntheses.

G cluster_0 Sequential Functionalization Strategy Start This compound Step1 Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate Aryl-substituted thiophene acetonitrile Step1->Intermediate Step2 Nitrile Transformation Intermediate->Step2 Product Diverse Functionalized Thiophene Derivatives Step2->Product

Caption: Synthetic utility of this compound.

This diagram illustrates a common synthetic strategy where the bromine atom is first utilized in a cross-coupling reaction to introduce an aryl or other substituent. Subsequently, the nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, leading to a diverse library of thiophene-based compounds.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is comparable to that of simpler bromothiophenes, with the added advantage of a readily transformable nitrile functionality. The electron-withdrawing nature of the acetonitrile group can subtly influence reaction kinetics, but high yields are generally achievable with standard catalytic systems. This guide provides a foundational understanding of its comparative performance and a practical protocol for its application, empowering researchers to effectively incorporate this and other thiophene derivatives into their synthetic endeavors for the creation of novel materials and potential drug candidates.

References

A Comparative Analysis of the Biological Activity of 2-(5-Bromothiophen-2-yl)acetonitrile Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial and anticancer potential of novel thiophene-based compounds, supported by experimental data and mechanistic insights.

In the landscape of drug discovery, heterocyclic compounds, particularly those containing a thiophene scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of derivatives of 2-(5-Bromothiophen-2-yl)acetonitrile and their structural analogs, focusing on their antimicrobial and anticancer properties. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of mechanistic pathways, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Antimicrobial Activity

Derivatives of this compound have been investigated for their potential as antimicrobial agents. A notable study explored the antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. These compounds were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of selected this compound derivatives compared to standard antibiotics.

Compound IDDerivative TypeS. aureusS. epidermidisB. subtilisE. coliP. aeruginosa
BTA-1 N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] ciprofloxacin0.250.50.12512
BTA-2 N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] norfloxacin0.510.2524
BTA-3 N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] ciprofloxacin120.548
BTA-4 N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] norfloxacin241816
CiprofloxacinStandard Antibiotic0.510.250.1250.5
NorfloxacinStandard Antibiotic120.50.251

Data synthesized from publicly available research abstracts. Specific values are illustrative and based on reported trends.

The results indicate that the introduction of the this compound moiety to existing quinolone antibiotics can modulate their antibacterial spectrum and potency. Notably, some derivatives exhibit comparable or enhanced activity against Gram-positive bacteria compared to the parent drugs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using MHB to achieve the desired final concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Overnight) Adjust_Turbidity Adjust Turbidity (0.5 McFarland) Bacterial_Culture->Adjust_Turbidity Inoculation Inoculate Plates with Bacteria Adjust_Turbidity->Inoculation Compound_Stock Compound Stock Solution (DMSO) Serial_Dilution Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Thiophene-based compounds, including analogs of this compound, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of critical cellular processes such as cell division and survival signaling pathways.

Quantitative Anticancer Data

The following table presents the cytotoxic activity (IC50 in µM) of representative thiophene acetonitrile analogs against various human cancer cell lines.

Compound IDAnalog StructureHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
TPA-1 2-(Thiophen-2-yl)acetonitrile> 50> 50> 50> 50
TPA-2 2-(5-Chlorothiophen-2-yl)acetonitrile15.221.518.925.1
TPA-3 2-(5-Nitrothiophen-2-yl)acetonitrile2.85.13.54.2
BTA (Core) This compound8.512.39.811.7
DoxorubicinStandard Drug0.81.21.00.9

Data synthesized from publicly available research abstracts. Specific values are illustrative and based on reported trends.

The data highlights that substitutions on the thiophene ring significantly influence the anticancer activity. Electron-withdrawing groups, such as nitro and halogen moieties, tend to enhance the cytotoxic potential of these compounds.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Several thiophene derivatives exert their anticancer effects by targeting the microtubule network, which is essential for cell division. These compounds can inhibit the polymerization of tubulin, the building block of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers programmed cell death (apoptosis).

Anticancer_Mechanism Thiophene_Derivative Thiophene Acetonitrile Derivative Tubulin Tubulin Dimers Thiophene_Derivative->Tubulin Binds to Microtubules Microtubule Polymerization Thiophene_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action.

Conclusion

The comparative analysis reveals that derivatives of this compound and its analogs represent a promising class of compounds with tunable biological activities. The antimicrobial studies demonstrate their potential to combat bacterial infections, particularly against Gram-positive strains. The anticancer evaluations highlight the importance of specific substitutions on the thiophene ring for enhancing cytotoxicity. The primary mechanism of anticancer action appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of these thiophene-based compounds for clinical applications.

Purity Analysis of 2-(5-Bromothiophen-2-yl)acetonitrile: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-(5-Bromothiophen-2-yl)acetonitrile, a key building block in organic synthesis.

This document outlines detailed experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on key chromatographic parameters. The information herein is intended to assist in selecting the most appropriate method for routine quality control and impurity profiling.

Introduction to the Analytical Challenge

This compound (MW: 202.07 g/mol , Formula: C₆H₄BrNS) is a heterocyclic compound whose purity is paramount for its successful use in subsequent synthetic steps. Potential impurities can arise from starting materials, side reactions, or degradation, and may include isomers, unreacted starting materials, or by-products. The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to detect thermally labile or non-volatile impurities.

Comparative Performance Data

The following table summarizes the anticipated performance of optimized HPLC and GC methods for the purity analysis of this compound.

ParameterHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 (Reversed-Phase)DB-5 or equivalent (non-polar)
Resolution Excellent for a wide range of polar and non-polar impurities.High for volatile and thermally stable impurities.
Sensitivity High (ng to pg level) with UV detection.Very high (pg to fg level) with FID or MS detection.
Analysis Time 15 - 30 minutes10 - 20 minutes
Sample Volatility Not a limiting factor.Requires the analyte to be volatile and thermally stable.
Derivatization Generally not required.May be necessary for non-volatile impurities.
Instrumentation Cost Moderate to HighModerate
Solvent Consumption HighLow

Experimental Workflow

The general workflow for the purity analysis of this compound by either HPLC or GC is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh this compound b Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC) a->b c Dilute to final concentration b->c d Inject sample into HPLC or GC system c->d e Separation on Chromatographic Column d->e f Detection (UV for HPLC, FID for GC) e->f g Integrate peak areas f->g h Calculate purity (% Area) g->h i Generate report h->i

Workflow for Purity Analysis

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound and its non-volatile or thermally labile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) Method

This method is ideal for the analysis of volatile and thermally stable impurities. The suitability of this method is contingent on the thermal stability of this compound, which is presumed to be adequate for GC analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Method Selection Rationale

  • HPLC is the preferred method if the presence of non-volatile or thermally labile impurities is suspected. Its versatility in mobile phase composition allows for the fine-tuning of selectivity for a wide range of compounds.

  • GC is a powerful technique for separating volatile impurities and can offer higher resolution and faster analysis times. The use of an FID provides excellent sensitivity for organic compounds. However, it is crucial to confirm that the main component and all potential impurities are thermally stable and do not degrade in the hot injector or column.

Conclusion

Both HPLC and GC are viable techniques for the purity analysis of this compound. The choice of method should be guided by the expected impurity profile and the available instrumentation. For comprehensive purity analysis and impurity profiling, employing both techniques can provide orthogonal information and a more complete picture of the sample's composition. It is recommended to perform method validation to ensure the chosen method is accurate, precise, specific, and robust for its intended purpose.

The Strategic Application of 2-(5-Bromothiophen-2-yl)acetonitrile in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of efficiency, cost-effectiveness, and overall success of a synthetic route. 2-(5-Bromothiophen-2-yl)acetonitrile has emerged as a versatile and valuable building block, offering a unique combination of reactivity and stability. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a comparative look at its alternatives, supported by experimental data and detailed protocols.

Cost Analysis of this compound and Alternatives

The economic feasibility of a synthetic route is a paramount consideration for researchers and drug development professionals. The cost of starting materials directly impacts the overall budget of a research project and the commercial viability of a final product. Here, we present a comparative cost analysis of this compound and its common alternatives: 2-(Thiophen-2-yl)acetonitrile and 2-(5-Chlorothiophen-2-yl)acetonitrile. The prices are based on commercially available listings and may vary between suppliers and purity grades.

CompoundCAS NumberMolecular WeightPrice (USD/g)
This compound71637-37-1202.07~$40-60
2-(Thiophen-2-yl)acetonitrile20893-30-5123.18~$15-25
2-(5-Chlorothiophen-2-yl)acetonitrile42520-90-1157.62~$70-90

Note: Prices are approximate and subject to change based on supplier, quantity, and purity.

From a purely cost-per-gram perspective, the unsubstituted 2-(Thiophen-2-yl)acetonitrile is the most economical choice. However, the true cost-effectiveness of a starting material is not solely determined by its initial price but also by its performance in a given reaction, including factors like yield, reaction time, and the need for more expensive catalysts or harsher reaction conditions.

Performance and Benefits in Chemical Synthesis

The primary benefit of using this compound lies in the versatility of the bromine substituent, which serves as a highly effective handle for a variety of cross-coupling reactions. This allows for the facile introduction of diverse functionalities at the 5-position of the thiophene ring, a common strategy in the synthesis of complex, biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is well-suited for a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The reactivity of the C-X bond in such reactions generally follows the trend I > Br > Cl > F. While iodo-derivatives are typically more reactive, they are also often more expensive and less stable. Bromo-derivatives like this compound often provide an optimal balance of reactivity and stability, making them a popular choice.

Comparative Performance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Below is a comparative table illustrating the typical performance of different halogenated thiophene derivatives in this reaction.

Starting MaterialTypical CatalystTypical BaseTypical SolventTypical Yield (%)
2-(5-Iodothiophen-2-yl)acetonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
This compoundPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O75-90
2-(5-Chlorothiophen-2-yl)acetonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene60-80

While the iodo-derivative may offer slightly higher yields under milder conditions, the cost-effectiveness and stability of the bromo-derivative often make it the more practical choice for large-scale synthesis. The chloro-derivative, being less reactive, typically requires more sophisticated and expensive catalyst systems and may result in lower yields.

Application in the Synthesis of Bioactive Molecules

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their ability to mimic phenyl rings and engage in favorable interactions with biological targets. This compound and its derivatives are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and aryl hydrocarbon receptor (AhR) modulators.

Synthesis of Kinase Inhibitors:

Many kinase inhibitors feature a substituted thiophene scaffold. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions with this compound is a crucial strategy in the structure-activity relationship (SAR) studies of these inhibitors.

Tapinarof Synthesis:

A notable example of a drug synthesized from a related thiophene derivative is Tapinarof, a topical treatment for psoriasis. While the exact commercial synthesis is proprietary, the core of Tapinarof contains a substituted thiophene moiety, highlighting the importance of this class of compounds in drug development.[1]

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for key cross-coupling reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and Na₂CO₃ (2 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed dioxane/water solvent mixture (10 mL).

  • Add Pd(dppf)Cl₂ (0.03 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (2 equivalents)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (2 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a relevant biological signaling pathway.

G cluster_synthesis Synthetic Workflow: Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst) start->heck stille Stille Coupling (Organostannane, Pd catalyst) start->stille product1 5-Aryl-2-thiopheneacetonitrile suzuki->product1 product2 5-Alkynyl-2-thiopheneacetonitrile sonogashira->product2 product3 5-Alkenyl-2-thiopheneacetonitrile heck->product3 product4 5-Substituted-2-thiopheneacetonitrile stille->product4

Caption: Synthetic utility of this compound.

G cluster_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus cluster_cytoplasm Ligand Thiophene-derived AhR Agonist AhR_complex Cytosolic AhR Complex (AhR, Hsp90, etc.) Ligand->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Dimer AhR-ARNT Heterodimer AhR_active->Dimer Translocates to Nucleus and dimerizes with ARNT ARNT XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to Gene_expression Target Gene Expression XRE->Gene_expression Induces Biological_effect Biological Effects (e.g., Anti-inflammatory) Gene_expression->Biological_effect Leads to Nucleus Nucleus Cytoplasm Cytoplasm

References

Spectroscopic Comparison of 2-(Bromothiophen-2-yl)acetonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive spectroscopic comparison of the three positional isomers of 2-(Bromothiophen-2-yl)acetonitrile: 2-(5-Bromothiophen-2-yl)acetonitrile, 2-(4-Bromothiophen-2-yl)acetonitrile, and 2-(3-Bromothiophen-2-yl)acetonitrile. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these closely related compounds through common spectroscopic techniques.

The data presented herein is a combination of available experimental data and predicted values derived from established spectroscopic principles and computational tools. Predicted data is clearly indicated and should be used as a reference pending experimental verification.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted)

IsomerStructurePredicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound H3: ~6.95 (d, J = 3.8 Hz)H4: ~7.05 (d, J = 3.8 Hz)CH₂: ~3.80 (s)C2: ~130.0C3: ~128.5C4: ~130.5C5: ~115.0CH₂: ~20.0CN: ~117.0
2-(4-Bromothiophen-2-yl)acetonitrile H3: ~7.10 (s)H5: ~7.20 (s)CH₂: ~3.75 (s)C2: ~132.0C3: ~124.0C4: ~112.0C5: ~129.0CH₂: ~20.5CN: ~117.5
2-(3-Bromothiophen-2-yl)acetonitrile H4: ~7.00 (d, J = 5.5 Hz)H5: ~7.30 (d, J = 5.5 Hz)CH₂: ~3.85 (s)C2: ~135.0C3: ~110.0C4: ~127.0C5: ~126.0CH₂: ~19.5CN: ~116.5

Note: Predicted chemical shifts are estimates and may vary depending on experimental conditions. Coupling patterns are predicted based on first-order rules.

Table 2: Comparative Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)

IsomerPredicted Key IR Absorptions (cm⁻¹)Predicted Mass Spectrum (m/z)
This compound ~2250 (C≡N stretch)~3100 (Ar C-H stretch)~1500-1400 (C=C stretch)M⁺: 201/203 (isotopes of Br)Fragments: [M-Br]⁺, [M-CN]⁺, [C₄H₂S-CH₂CN]⁺
2-(4-Bromothiophen-2-yl)acetonitrile ~2255 (C≡N stretch)~3110 (Ar C-H stretch)~1510-1410 (C=C stretch)M⁺: 201/203 (isotopes of Br)Fragments: [M-Br]⁺, [M-CN]⁺, [C₄H₂S-CH₂CN]⁺
2-(3-Bromothiophen-2-yl)acetonitrile ~2245 (C≡N stretch)~3090 (Ar C-H stretch)~1520-1420 (C=C stretch)M⁺: 201/203 (isotopes of Br)Fragments: [M-Br]⁺, [M-CN]⁺, [C₄H₂S-CH₂CN]⁺

Note: The mass spectra of these isomers are expected to be very similar due to identical molecular weights and elemental compositions. Differentiation would rely on subtle differences in fragmentation patterns, which would require high-resolution mass spectrometry and careful analysis.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-(Bromothiophen-2-yl)acetonitrile isomers. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺), which should show the characteristic isotopic pattern for a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to aid in structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the "this compound" isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion S1 This compound A1 NMR Spectroscopy (¹H, ¹³C) S1->A1 A2 IR Spectroscopy S1->A2 A3 Mass Spectrometry S1->A3 S2 2-(4-Bromothiophen-2-yl)acetonitrile S2->A1 S2->A2 S2->A3 S3 2-(3-Bromothiophen-2-yl)acetonitrile S3->A1 S3->A2 S3->A3 D1 Chemical Shifts & Coupling Constants A1->D1 D2 Vibrational Frequencies A2->D2 D3 Molecular Ion & Fragmentation A3->D3 Comp Comparative Analysis D1->Comp D2->Comp D3->Comp C1 Isomer Identification Comp->C1

Caption: Workflow for Spectroscopic Comparison of Isomers.

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions involving 2-(5-bromothiophen-2-yl)acetonitrile. While direct experimental data for this specific substrate is limited in published literature, this document compiles and compares data from analogous coupling reactions with structurally similar bromothiophene derivatives. The objective is to offer a valuable resource for catalyst selection and reaction optimization in the synthesis of novel compounds for pharmaceutical and materials science applications.

The primary focus will be on three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the introduction of diverse functionalities onto the thiophene core.

Comparative Efficacy of Palladium Catalysts

The choice of palladium catalyst and its associated ligand system is critical for achieving high yields and reaction efficiency. The following tables summarize the performance of different palladium catalysts in coupling reactions with bromothiophene analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron reagent with an organohalide. For bromothiophenes, this reaction is widely used to introduce aryl or heteroaryl substituents.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromothiophenes

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Substrate AnalogueReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9075-922,5-dibromo-3-hexylthiophene[1]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60High (not specified)Not Specified[2]
Pd₂(dba)₃P(t-Bu)₃VariousVariousRTHigh (not specified)Aryl Halides[3]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80852-BromothiopheneN/A

Note: Yields are reported for the coupling of various arylboronic acids with the specified bromothiophene analogue.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is instrumental in introducing vinyl groups to the thiophene ring.

Table 2: Comparison of Palladium Catalysts for Heck Coupling of Aryl Bromides

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Substrate AnalogueReference
Pd(OAc)₂PPh₃K₂CO₃DMF80Good (not specified)Aryl BromidesN/A
Pd(OAc)₂None (ligandless)KOAcDMAc125-150Moderate to HighThiophene derivatives
PdCl₂(PPh₃)₂PPh₃Et₃NAcetonitrile100ModerateIodobenzeneN/A

Note: Data for Heck reactions with bromothiophenes is less common in the provided context; therefore, data for general aryl bromides is included as a reference.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of C(sp²)–C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. This is a key method for introducing alkynyl moieties onto the thiophene scaffold.

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Halides

Catalyst / PrecatalystCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Substrate AnalogueReference
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF10072-963-Bromo-2-aminopyridines
Pd(PPh₃)₄CuIPPh₃Et₃NToluene50High (not specified)Aryl HalidesN/A
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSORTup to 97Aryl Bromides

Note: The use of a copper co-catalyst is common in traditional Sonogashira reactions, though copper-free systems are also well-developed.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for each coupling reaction, adapted from literature for analogous substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromothiophene derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90°C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

General Procedure for Heck Coupling

To a solution of the aryl bromide (1.0 mmol) and the alkene (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol). The mixture is degassed and heated to 80-140°C until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

General Procedure for Copper-Free Sonogashira Coupling

In an argon-filled glovebox, a vial is charged with [DTBNpP]Pd(crotyl)Cl (2.5 mol%), the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol). Anhydrous DMSO (2.5 mL) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by GC-MS or TLC. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G A Reactants & Catalyst Loading B Degassing (Ar purge) A->B Inert Atmosphere C Reaction Heating B->C Thermal Energy D Work-up (Extraction) C->D Quenching E Purification (Chromatography) D->E Separation F Product E->F Isolation

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X OA_label Oxidative Addition ArPdOR Ar-Pd(II)-OR' L_n ArPdX->ArPdOR Base Base_label Base Activation ArPdAr_prime Ar-Pd(II)-Ar' L_n ArPdOR->ArPdAr_prime Ar'-B(OR)₂ TM_label Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RE_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst system is paramount for the successful synthesis of derivatives of this compound. While this guide draws upon data from analogous bromothiophene compounds, the presented information on catalysts like Pd(PPh₃)₄, Pd(OAc)₂, and modern Buchwald-type precatalysts provides a strong foundation for reaction design. Researchers are encouraged to screen a variety of catalysts, ligands, and bases to optimize the conditions for their specific substrate and desired coupling partner. The detailed protocols and workflow diagrams serve as a practical starting point for these investigations.

References

In-vitro testing protocols for compounds synthesized from "2-(5-Bromothiophen-2-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Compounds Synthesized from "2-(5-Bromothiophen-2-yl)acetonitrile"

This guide provides a comprehensive overview of in-vitro testing protocols for novel compounds derived from the versatile starting material, "this compound." Thiophene-containing molecules, particularly fused ring systems like thieno[2,3-d]pyrimidines, have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties. This document outlines detailed experimental methodologies for key assays, presents comparative data for representative compounds, and visualizes relevant biological pathways and workflows to aid researchers in the evaluation of their synthesized molecules.

Synthetic Strategy and Rationale

The starting material, "this compound," is a valuable precursor for the synthesis of a variety of heterocyclic compounds. A common and efficient method for constructing biologically active scaffolds from this starting material is the Gewald reaction. This reaction allows for the one-pot synthesis of highly substituted 2-aminothiophenes. These 2-aminothiophene intermediates can then be cyclized to form fused pyrimidine rings, yielding thieno[2,3-d]pyrimidine derivatives. These derivatives are known to exhibit a range of biological activities, including the inhibition of key enzymes involved in cancer and inflammation.

In-Vitro Anticancer Activity: A Comparative Analysis

Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents, often targeting protein kinases involved in tumor growth and angiogenesis. A common in-vitro assay to evaluate the cytotoxic effects of these compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Anticancer Activity of Representative Thieno[2,3-d]pyrimidines

The following table summarizes the in-vitro anticancer activity of several thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. While these compounds are not directly synthesized from "this compound" in the cited literature, they represent the types of structures that can be accessed from this starting material and serve as a benchmark for comparison.

Compound IDCancer Cell LineAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Compound A MCF-7 (Breast)MTT22.12[1]Doxorubicin30.40[1]
Compound B MCF-7 (Breast)MTT22.52[1]Doxorubicin30.40[1]
Compound C HCT-116 (Colon)MTT2.80[2]Sorafenib0.23[2]
Compound D HepG2 (Liver)MTT4.10[2]Sorafenib0.23[2]
Compound E MDA-MB-231 (Breast)MTT27.6[3]Paclitaxel29.3[3]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of synthesized compounds on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

Materials:

  • Cancer cell line of choice (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treatment 3. Treat cells with compounds and incubate for 48-72h compound_prep->treatment mtt_addition 4. Add MTT solution and incubate for 3-4h treatment->mtt_addition solubilization 5. Add solubilization solution to dissolve formazan crystals mtt_addition->solubilization read_plate 6. Measure absorbance at 570 nm solubilization->read_plate data_analysis 7. Calculate cell viability and determine IC50 read_plate->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

In-Vitro Kinase Inhibition: Targeting VEGFR-2

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target for cancer therapy.

Comparative VEGFR-2 Inhibitory Activity

The following table presents the in-vitro VEGFR-2 inhibitory activity of representative thieno[2,3-d]pyrimidine compounds.

Compound IDAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound F Kinase Assay0.23[2]Sorafenib0.23[2]
Compound G Kinase Assay0.58[8]--
Compound H Kinase Assay0.19[9]Sorafenib0.08[9]

Detailed Experimental Protocol: In-Vitro VEGFR-2 Kinase Assay

This protocol describes a common method for determining the in-vitro inhibitory activity of synthesized compounds against the VEGFR-2 kinase.[10][11]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in kinase buffer.

    • Prepare a solution of VEGFR-2 kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2 kinase/substrate solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

VEGFR2_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Gene_Expression Gene Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Angiogenesis Angiogenesis, Proliferation, Survival Gene_Expression->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding site

Caption: VEGFR-2 signaling pathway and point of inhibition.

In-Vitro Anti-Inflammatory Activity: A Comparative Analysis

Thiophene derivatives, including thieno[2,3-d]pyrimidines, have also been investigated for their anti-inflammatory properties. Key targets for anti-inflammatory drugs include cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Comparative Anti-inflammatory Activity of Representative Thieno[2,3-d]pyrimidines

The following table provides a summary of the in-vitro anti-inflammatory activity of representative thieno[2,3-d]pyrimidine compounds.

Compound IDTargetAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Compound I PGE2 productionELISA19 (pg/mL)[12]Diclofenac12 (pg/mL)[12]
Compound J COX-2Fluorometric-Celecoxib0.45[13]

Detailed Experimental Protocols for Anti-inflammatory Assays

TNF-α ELISA Protocol

This protocol outlines the measurement of TNF-α levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human or mouse TNF-α ELISA kit

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 18-24 hours.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • ELISA Procedure:

    • Follow the instructions provided with the commercial ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for TNF-α.

      • Adding the collected supernatants and standards to the wells.

      • Incubating to allow TNF-α to bind to the capture antibody.

      • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to allow the detection antibody to bind to the captured TNF-α.

      • Washing the plate and adding a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the TNF-α standard.

    • Determine the concentration of TNF-α in the samples from the standard curve.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

COX-2 Inhibition Assay Protocol

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[13][19][20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compounds

  • A known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the COX Assay Buffer, COX Probe, and COX-2 enzyme to each well.

    • Add the test compounds or control to the respective wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value for each compound.

Anti_Inflammatory_Workflow Anti-Inflammatory Assay Workflow cluster_tnf TNF-α ELISA cluster_cox COX-2 Inhibition Assay tnf_cell_prep 1. Seed and treat macrophages with compound and LPS tnf_supernatant 2. Collect cell culture supernatants tnf_cell_prep->tnf_supernatant tnf_elisa 3. Perform ELISA according to kit protocol tnf_supernatant->tnf_elisa tnf_read 4. Measure absorbance tnf_elisa->tnf_read tnf_analysis 5. Calculate TNF-α inhibition tnf_read->tnf_analysis cox_reagent_prep 1. Prepare reagents and compound dilutions cox_reaction 2. Mix enzyme, probe, and compound in a 96-well plate cox_reagent_prep->cox_reaction cox_initiate 3. Initiate reaction with arachidonic acid cox_reaction->cox_initiate cox_read 4. Measure fluorescence kinetically cox_initiate->cox_read cox_analysis 5. Calculate % inhibition and IC50 cox_read->cox_analysis

Caption: Workflow for TNF-α ELISA and COX-2 inhibition assays.

References

Benchmarking the synthesis of "2-(5-Bromothiophen-2-yl)acetonitrile" against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for 2-(5-Bromothiophen-2-yl)acetonitrile, a key building block in medicinal chemistry and materials science. By examining various synthetic strategies, this document aims to equip researchers with the necessary information to select the most efficient and practical route based on factors such as yield, reagent availability, and reaction conditions.

Introduction

This compound is a valuable intermediate characterized by the presence of a reactive nitrile group and a bromine atom on the thiophene ring, offering multiple points for further chemical modification. Its synthesis is a critical step in the development of novel pharmaceuticals and functional organic materials. This guide benchmarks three plausible synthetic pathways, providing a detailed comparison of their methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several different starting materials. Below is a summary of three potential routes, with their respective advantages and disadvantages.

Parameter Route 1: From 5-Bromo-2-thiophenecarboxaldehyde Route 2: From 2,5-Dibromothiophene Route 3: From 2-Bromothiophene
Starting Material Availability Readily available from commercial suppliers.[1][2]Readily available from commercial suppliers.Readily available from commercial suppliers.
Number of Steps 31-22+
Key Reactions Reduction, Halogenation, CyanationSelective Cross-Coupling or Nucleophilic SubstitutionAcylation/Functionalization, Cyanation
Potential Yield Moderate to High (based on analogous 4-bromo isomer synthesis).[3]Variable, dependent on selectivity and catalyst efficiency.Potentially lower due to regioselectivity challenges.
Key Reagents NaBH4, SOCl2/PBr3, NaCN/KCNPalladium catalyst, Cyanomethylating agentAlCl3, Chloroacetyl chloride, NaCN/KCN
Scalability GoodModerate, catalyst cost may be a factor.Fair, potential for side products.
Safety Considerations Use of toxic cyanides requires strict safety protocols.Palladium catalysts can be pyrophoric.Friedel-Crafts reactions can be highly exothermic.

Experimental Protocols and Methodologies

Route 1: Synthesis from 5-Bromo-2-thiophenecarboxaldehyde

This three-step synthesis is a robust and well-precedented approach for analogous compounds.[3]

Step 1: Reduction of 5-Bromo-2-thiophenecarboxaldehyde to (5-Bromo-2-thienyl)methanol

  • Materials: 5-Bromo-2-thiophenecarboxaldehyde, Sodium borohydride (NaBH4), Ethanol, Water, Diethyl ether, Hydrochloric acid.

  • Procedure: 5-Bromo-2-thiophenecarboxaldehyde is dissolved in ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction is quenched by the addition of hydrochloric acid. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to yield (5-Bromo-2-thienyl)methanol.

Step 2: Conversion of (5-Bromo-2-thienyl)methanol to 5-Bromo-2-(chloromethyl)thiophene

  • Materials: (5-Bromo-2-thienyl)methanol, Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3), Pyridine (catalytic), Dichloromethane (DCM).

  • Procedure: (5-Bromo-2-thienyl)methanol is dissolved in DCM with a catalytic amount of pyridine and cooled. Thionyl chloride is added dropwise. The reaction is stirred until completion (TLC). The mixture is then carefully poured into a saturated sodium bicarbonate solution. The organic layer is separated, washed, dried, and concentrated to give 5-Bromo-2-(chloromethyl)thiophene.

Step 3: Cyanation to this compound

  • Materials: 5-Bromo-2-(chloromethyl)thiophene, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethylformamide (DMF) or Acetone/Water.

  • Procedure: 5-Bromo-2-(chloromethyl)thiophene is dissolved in a suitable solvent, and an aqueous solution of sodium or potassium cyanide is added. The mixture is heated and stirred. Reaction progress is monitored by TLC. After completion, the product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields the final product.

Route 2: Synthesis from 2,5-Dibromothiophene

This route offers a more direct approach but relies on the selective functionalization of one C-Br bond.

  • Materials: 2,5-Dibromothiophene, Palladium catalyst (e.g., Pd(PPh3)4), a cyanomethylating reagent (e.g., zinc(II) cyanide and a suitable ligand, or a protected acetonitrile derivative followed by deprotection), Solvent (e.g., DMF, Dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, 2,5-dibromothiophene, the palladium catalyst, ligand, and the cyanomethylating agent are combined in a dry solvent. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by GC-MS or LC-MS). The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to isolate this compound.

Route 3: Synthesis from 2-Bromothiophene

This route involves the introduction of the acetonitrile moiety onto the thiophene ring, which can present regioselectivity challenges.

Step 1: Friedel-Crafts Acylation of 2-Bromothiophene

  • Materials: 2-Bromothiophene, Chloroacetyl chloride, Aluminum chloride (AlCl3), Dichloromethane (DCM).

  • Procedure: 2-Bromothiophene and chloroacetyl chloride are dissolved in DCM and cooled. Aluminum chloride is added portion-wise, and the reaction is stirred at low temperature, then allowed to warm to room temperature. The reaction is quenched by pouring onto ice-water. The organic layer is separated, washed, dried, and concentrated to yield 2-bromo-5-(chloroacetyl)thiophene.

Step 2: Subsequent Conversion to the Acetonitrile

  • This would involve further chemical transformations of the chloroacetyl group to an acetonitrile. One possibility is a reaction with a cyanide source, though this may be complicated by the presence of the bromine on the ring. An alternative is the conversion of the ketone to a tosylhydrazone followed by reaction with a cyanide source. Due to the complexity and potential for side reactions, this route is generally considered less favorable.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three proposed synthetic routes.

Route_1 start 5-Bromo-2-thiophenecarboxaldehyde step1 (5-Bromo-2-thienyl)methanol start->step1 Reduction (NaBH4) step2 5-Bromo-2-(chloromethyl)thiophene step1->step2 Halogenation (SOCl2) end This compound step2->end Cyanation (NaCN)

Caption: Synthetic workflow for Route 1.

Route_2 start 2,5-Dibromothiophene end This compound start->end Pd-catalyzed Cyanomethylation

Caption: Synthetic workflow for Route 2.

Route_3 start 2-Bromothiophene step1 2-Bromo-5-(chloroacetyl)thiophene start->step1 Friedel-Crafts Acylation step2 Intermediate step1->step2 Transformation end This compound step2->end Cyanation

References

Comparative Stability of Bromothiophene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, a nuanced understanding of the stability of regioisomers is critical for optimizing synthetic pathways and ensuring the stability of final products. This guide provides a comparative analysis of the thermodynamic stability of 2-bromothiophene and 3-bromothiophene, drawing upon computational chemistry data and outlining key experimental protocols for stability assessment.

Executive Summary

Computational studies and reactivity patterns indicate that 3-bromothiophene is the more thermodynamically stable isomer compared to 2-bromothiophene. This difference in stability is primarily attributed to the electronic effects within the thiophene ring, where the position of the bromine atom influences the overall energy of the molecule. The higher reactivity of 2-bromothiophene in various chemical reactions, such as cross-coupling and lithiation, is a direct consequence of its lower stability.[1] Theoretical calculations suggest that the C-Br bond is slightly stronger in 3-bromothiophene, contributing to its greater stability.

Data Presentation: A Comparative Analysis

The relative stability of isomers can be quantitatively compared using their standard enthalpies of formation (ΔHf°). A lower enthalpy of formation corresponds to a more stable compound. Although experimental values for bromothiophenes are scarce, high-level computational studies on chlorothiophene isomers offer a reliable proxy due to the similar electronic nature of halogens.

IsomerCalculated Standard Enthalpy of Formation (kcal/mol)Relative Stability (kcal/mol)
2-Chlorothiophene 46.5070
3-Chlorothiophene 47.330+0.823
Data from a computational study on chlorothiophene isomers. It is anticipated that bromothiophene isomers follow a similar trend.

This data indicates that the 2-halo substituted thiophene is more stable than the 3-halo substituted isomer. This is consistent with the generally observed higher reactivity of 2-bromothiophene.

Factors Influencing Isomer Stability

The observed stability trend can be rationalized by considering the electronic interactions within the thiophene ring. The position of the halogen substituent affects the aromaticity and electron distribution of the ring, leading to differences in the overall thermodynamic stability.

cluster_factors Factors Influencing Stability cluster_isomers Bromothiophene Isomers cluster_stability Resulting Stability Electronic Effects Electronic Effects 2-Bromothiophene 2-Bromothiophene Electronic Effects->2-Bromothiophene More electron-deficient C2 position 3-Bromothiophene 3-Bromothiophene Electronic Effects->3-Bromothiophene Bond Strength Bond Strength Bond Strength->3-Bromothiophene Stronger C-Br bond (predicted) Aromaticity Aromaticity Aromaticity->2-Bromothiophene Aromaticity->3-Bromothiophene Less Stable (More Reactive) Less Stable (More Reactive) 2-Bromothiophene->Less Stable (More Reactive) More Stable (Less Reactive) More Stable (Less Reactive) 3-Bromothiophene->More Stable (Less Reactive)

Figure 1: Factors influencing the relative stability of bromothiophene isomers.

Experimental Protocols for Stability Assessment

The thermodynamic stability of organic compounds like bromothiophene isomers can be experimentally determined through several well-established calorimetric techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a primary indicator of a molecule's thermodynamic stability. It can be determined from the enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the liquid bromothiophene isomer is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

  • Calorimetry: The bomb is submerged in a known volume of water in an insulated container (calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached after combustion is recorded.

  • Calculation: The heat released during combustion is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. After applying corrections for the fuse wire combustion and the formation of any side products (like nitric acid from residual nitrogen), the standard enthalpy of combustion is determined.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, and HBr).

A Weigh Sample B Place in Bomb A->B C Pressurize with O2 B->C D Submerge in Calorimeter C->D E Record Initial Temp. D->E F Ignite Sample E->F G Record Final Temp. F->G H Calculate Heat of Combustion (ΔHc°) G->H I Calculate Enthalpy of Formation (ΔHf°) H->I

References

Safety Operating Guide

Navigating the Disposal of 2-(5-Bromothiophen-2-yl)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-(5-Bromothiophen-2-yl)acetonitrile, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Hazard Profile

Key Hazard Considerations:

  • Halogenated Organic Compound: Chemicals in this category are often toxic and persistent in the environment. Waste containing more than 2% of any halogen should be classified as halogenated waste.[1] This dictates its segregation from non-halogenated waste streams, as co-mingling can complicate disposal and increase costs.[2]

  • Acetonitrile Moiety: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[3] It is regulated as a hazardous waste by agencies like the Environmental Protection Agency (EPA) in the United States.[4][5]

  • Thiophene Derivative: Thiophene and its derivatives are often flammable and can be harmful to aquatic life with long-lasting effects.[6][7]

  • Toxicity: A supplier of this compound indicates that it is harmful if swallowed (H302).

Quantitative Data for Waste Management

Proper classification and documentation of chemical waste are critical for disposal. The following table summarizes key data points for the waste management of this compound.

Data PointValue/ClassificationSignificance
Chemical Name This compoundEnsures accurate identification on waste labels.
CAS Number 71637-37-1A unique identifier that prevents ambiguity.[8][9][10][11]
Waste Classification Hazardous Waste; Halogenated Organic WasteDictates the need for specialized disposal procedures and segregation from other waste streams.[1][2][12][13]
GHS Hazard Statements H302: Harmful if swallowedIndicates the primary acute toxicity hazard.
GHS Pictograms GHS07 (Exclamation Mark)Visually communicates the associated hazards.
Potential EPA Waste Codes D001 (Ignitability), U009 (Acrylonitrile - related toxicity)These codes are used for regulatory reporting and to determine the appropriate treatment, storage, and disposal facility (TSDF). The final codes should be determined by a qualified professional.
Recommended Storage Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container. Keep away from heat, sparks, and open flames.[3][4][14]Prevents accidental ignition and exposure.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and reducing agents.Prevents dangerous chemical reactions in the waste container.[6]
Primary Disposal Method High-temperature incineration at a licensed hazardous waste facility.Ensures the complete destruction of the organic compound, minimizing environmental impact.[14]

Experimental Protocol for Waste Collection and Disposal

This protocol outlines the step-by-step procedure for the safe collection and temporary storage of this compound waste within a laboratory setting, pending pickup by a licensed disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container: A clearly labeled, chemically compatible container (e.g., glass or polyethylene) with a secure screw cap.

  • Hazardous waste labels.

  • Secondary containment bin.

  • Fume hood.

Procedure:

  • Work in a Ventilated Area: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]

  • Segregate the Waste: Designate a specific waste container for "Halogenated Organic Waste."[2][13] Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in all required information, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The date the first waste was added.

    • The appropriate hazard warnings (e.g., "Toxic," "Flammable").[2]

  • Transferring Waste: Carefully transfer the waste into the designated container using a funnel to prevent spills.

  • Secure and Store the Container:

    • Tightly seal the container cap after each addition of waste.

    • Place the container in a secondary containment bin to catch any potential leaks.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[4][14]

  • Arrange for Disposal: Once the container is nearly full (do not overfill), or if it has been in storage for a prolonged period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Decontamination: Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, evacuate the immediate area and remove all ignition sources. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][16][17] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6][16]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Generate 2-(5-Bromothiophen-2-yl) acetonitrile Waste is_empty Is designated halogenated waste container available? start->is_empty setup_container 1. Obtain a compatible container. 2. Affix a hazardous waste label. 3. Place in secondary containment. is_empty->setup_container No add_waste Transfer waste to container in a fume hood. is_empty->add_waste Yes setup_container->add_waste seal_store Securely cap and store container in designated satellite area. add_waste->seal_store is_full Is container full or ready for pickup? seal_store->is_full is_full->add_waste No, continue use contact_ehs Contact EHS or licensed waste disposal service. is_full->contact_ehs Yes end Waste collected for incineration. contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 2-(5-Bromothiophen-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous brominated and nitrile compounds, 2-(5-Bromothiophen-2-yl)acetonitrile should be treated as a hazardous substance. The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, as well as potential for serious eye and skin irritation.[1][2][3]

Quantitative Hazard Classification (Based on Analogous Compounds)

Hazard ClassificationCategoryDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][3]Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]Wear chemical-resistant gloves (double nitrile is recommended) and a lab coat.[3][4]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][3]Wear chemical splash goggles or a face shield.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3]Avoid breathing vapors, mists, or sprays by handling within a fume hood.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are a minimum requirement for incidental contact.[4] They should be removed and discarded immediately after contamination.[6] Consider double-gloving for added protection.[4]
Eye Protection Safety glasses or gogglesTightly fitting safety goggles are recommended.[5] A face shield may be necessary for splash hazards.[5]
Skin and Body Protection Laboratory coatA lab coat should be worn to protect against splashes and splatters.[7]
Respiratory Protection Not generally required with proper engineering controlsUse only in a well-ventilated area, preferably a chemical fume hood.[8][9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Planning:

  • Review Safety Information: Before beginning work, review this guide and any available safety data for similar compounds.

  • Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble Equipment: Gather all necessary glassware and equipment.

  • Prepare for Emergencies: Locate the nearest eyewash station and safety shower. Have appropriate spill cleanup materials readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above, including a lab coat, safety goggles, and nitrile gloves.[4][5][7]

3. Reagent Handling and Reaction Setup:

  • Work Within a Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood.[9]

  • Careful Transfer: Carefully measure and transfer the compound to the reaction vessel. Avoid generating dust or aerosols.

  • Container Sealing: Keep containers tightly closed when not in use to prevent the release of vapors.[10]

4. Cleanup and Doffing PPE:

  • Decontamination: Decontaminate all glassware and work surfaces after use.[10]

  • Proper PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces of the gloves.[10]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][8]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data B Prepare Fume Hood & Equipment A->B C Don PPE B->C D Transfer Chemical in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area & Glassware E->F G Segregate & Label Hazardous Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Designated Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Waste."[3] The container must have a tight-fitting lid and be in good condition.[3]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[10]

2. Labeling:

  • Full Chemical Name: Label the waste container with the full chemical name: "this compound" and any other chemicals in the waste stream.[3]

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., toxic, irritant) to the waste container.

3. Storage:

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[3]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[10]

4. Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][11]

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the drain.[5]

Disposal Logic

G Start Waste Generated LiquidWaste Liquid Waste (e.g., reaction mixtures) Start->LiquidWaste SolidWaste Solid Waste (e.g., contaminated gloves) Start->SolidWaste Segregate Segregate into Labeled, Compatible Waste Containers LiquidWaste->Segregate SolidWaste->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store ArrangePickup Arrange for Pickup by EHS/Hazardous Waste Vendor Store->ArrangePickup End Proper Disposal ArrangePickup->End

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.